Aak1-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20N4 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m1/s1 |
InChI Key |
FMNWOBLAZAYOSG-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Canonical SMILES |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
Aak1-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aak1-IN-3 is a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis (CME). By targeting AAK1, this compound disrupts the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the formation of clathrin-coated vesicles. This interruption of endocytic trafficking underlies its potential therapeutic applications in neuropathic pain and other neurological disorders. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Introduction to AAK1 and its Role in Cellular Trafficking
Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, one of the primary mechanisms by which cells internalize molecules from the extracellular environment.[1] AAK1's primary substrate is the μ2 subunit of the AP2 complex (AP2M1).[1][2] The phosphorylation of AP2M1 at Threonine 156 by AAK1 is a crucial step for the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.[1][2] This process is fundamental for numerous cellular functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling.
Given its central role in endocytosis, AAK1 has emerged as a promising therapeutic target for various pathologies. Dysregulation of AAK1 activity has been implicated in neuropathic pain, viral infections, and certain neurodegenerative diseases. Inhibition of AAK1 can modulate the internalization of cell surface receptors and other cargo, thereby influencing downstream signaling pathways.
This compound: A Potent AAK1 Inhibitor
This compound is a quinoline analogue that demonstrates high potency and brain penetrance as an AAK1 inhibitor. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of AAK1 in the central nervous system and a potential candidate for the treatment of neurological conditions.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | AAK1 | - | 11 | |
| Cellular Assay | AAK1 | HEK293 | 108 |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of AAK1. By binding to AAK1, this compound prevents the phosphorylation of the AP2M1 subunit. This inhibition has significant downstream consequences for cellular trafficking and signaling.
Disruption of Clathrin-Mediated Endocytosis
The phosphorylation of AP2M1 by AAK1 is a critical step in the assembly and maturation of clathrin-coated pits. By inhibiting this phosphorylation, this compound effectively stalls the endocytic process. This leads to a reduction in the internalization of various cargo molecules, including receptors and transporters.
Modulation of Signaling Pathways
By altering endocytosis, this compound can indirectly influence signaling pathways that are dependent on receptor internalization and trafficking. AAK1 has been shown to be involved in several key signaling cascades, including the Notch and WNT pathways.
AAK1 is considered a positive regulator of the Notch signaling pathway. It interacts with the activated form of the Notch receptor and promotes its stabilization and localization to Rab5-positive endosomes, which is a step preceding its cleavage and the release of the Notch intracellular domain (NICD) that translocates to the nucleus to regulate gene expression. Inhibition of AAK1 by this compound would be expected to decrease Notch signaling by impairing the proper trafficking and processing of the activated receptor.
AAK1 acts as a negative regulator of the WNT/β-catenin signaling pathway. It promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its clearance from the cell surface and subsequent downregulation of the signaling cascade. Therefore, inhibition of AAK1 by this compound is expected to enhance WNT signaling by preventing LRP6 internalization.
Experimental Protocols
The following protocols provide a framework for assessing the activity of this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of AAK1.
Materials:
-
AAK1 enzyme
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
384-well microplate
-
Fluorescence plate reader capable of measuring FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute further in kinase buffer to achieve the desired final concentrations.
-
Reagent Preparation:
-
Prepare a 2X solution of AAK1 enzyme and Eu-labeled antibody in kinase buffer.
-
Prepare a 4X solution of the kinase tracer in kinase buffer.
-
-
Assay Assembly:
-
To each well of the microplate, add 4 µL of the diluted this compound solution.
-
Add 8 µL of the 2X AAK1/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for AP2M1 Phosphorylation
This assay determines the ability of this compound to inhibit AAK1 activity within a cellular context by measuring the phosphorylation of its substrate, AP2M1.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AP2M1 (Thr156)
-
Mouse anti-total-AP2M1
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AP2M1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with antibodies for total AP2M1 and β-actin to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities for phospho-AP2M1 and total AP2M1. Normalize the phospho-AP2M1 signal to the total AP2M1 signal for each condition. Plot the normalized phosphorylation levels against the this compound concentration to determine the cellular IC50.
Conclusion
This compound is a potent inhibitor of AAK1 that exerts its effect by disrupting clathrin-mediated endocytosis through the prevention of AP2M1 phosphorylation. This mechanism has cascading effects on various signaling pathways, including Notch and WNT, highlighting the broad regulatory role of AAK1 in cellular function. The experimental protocols provided herein offer a robust framework for the further characterization of this compound and other AAK1 inhibitors, facilitating ongoing research into their therapeutic potential.
References
AAK1-IN-3: A Technical Guide to its Role in Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of molecules from the cell surface. AAK1 facilitates this process through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the maturation of clathrin-coated pits. The inhibitor AAK1-IN-3 has emerged as a valuable tool for studying the intricate mechanisms of CME and holds potential as a therapeutic agent in various diseases, including neuropathic pain and viral infections. This technical guide provides an in-depth overview of the function of AAK1 in CME, the mechanism of action of this compound, quantitative data on its potency, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways.
Introduction to AAK1 and Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a complex cellular process essential for nutrient uptake, signal transduction, and synaptic vesicle recycling. This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles, transporting cargo into the cell. The adaptor protein 2 (AP2) complex is a critical component of this machinery, acting as a bridge between cargo proteins and the clathrin lattice.
AAK1, or AP2-associated protein kinase 1, is a key regulator of CME.[1][2] It directly interacts with the AP2 complex and specifically phosphorylates the μ2 subunit (AP2M1) at Threonine 156.[3][4] This phosphorylation event is crucial for the conformational changes in the AP2 complex that increase its affinity for cargo proteins, thereby promoting the assembly and maturation of clathrin-coated pits.[5] The activity of AAK1 itself is stimulated by clathrin, suggesting a feedback mechanism that ensures the efficient progression of endocytosis.
This compound: A Potent and Selective Inhibitor
This compound is a quinoline analogue that acts as a potent, brain-penetrant inhibitor of AAK1. Its mechanism of action is the competitive inhibition of the ATP-binding site of the AAK1 kinase domain, thereby preventing the phosphorylation of its substrates, including the AP2M1 subunit. By inhibiting AAK1, this compound effectively disrupts the normal process of clathrin-mediated endocytosis.
Quantitative Data for AAK1 Inhibitors
The potency of AAK1 inhibitors has been characterized using various biochemical and cellular assays. The following table summarizes key quantitative data for this compound and other notable AAK1 inhibitors.
| Inhibitor | Assay Type | Target | IC50 | Ki | Cellular IC50 | Reference |
| This compound | Biochemical | AAK1 | 11 nM | - | 108 nM (HEK293) | |
| LP-935509 | Biochemical | AAK1 | 3.3 nM | 0.9 nM | 2.8 nM | |
| LP-935509 | Biochemical | BIKE | 14 nM | - | - | |
| LP-935509 | Biochemical | GAK | 320 nM | - | - | |
| SGC-AAK1-1 | TR-FRET Binding | AAK1 | - | 9.1 nM | - | |
| SGC-AAK1-1 | TR-FRET Binding | BMP2K | - | 17 nM | - | |
| Compound 18 | Biochemical | AAK1 | - | - | 19 nM (HEK) |
Experimental Protocols
In Vitro AAK1 Kinase Assay
This assay measures the ability of AAK1 to phosphorylate its substrate, the μ2 subunit of the AP2 complex, in a cell-free system and is used to determine the inhibitory potency of compounds like this compound.
Materials:
-
Recombinant human AAK1 enzyme
-
Recombinant AP2 complex (or a peptide substrate containing the Thr156 phosphorylation site of AP2M1)
-
[γ-³²P]ATP or a fluorescently labeled ATP analog
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound or other test inhibitors
-
Phosphocellulose paper or other method for separating phosphorylated substrate from free ATP
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant AAK1, and the AP2 substrate.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescent ATP analog).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter. For fluorescent assays, read the plate on a suitable plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Transferrin Uptake Assay
This cell-based assay is a classic method to monitor clathrin-mediated endocytosis. Transferrin, a well-characterized cargo protein, is internalized exclusively through this pathway.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
This compound or other test inhibitors
-
Serum-free medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on glass coverslips or in imaging-compatible plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for a specified time (e.g., 1-2 hours).
-
Starve the cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.
-
Add pre-warmed fluorescently labeled transferrin to the cells and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.
-
To stop endocytosis, place the plates on ice and wash the cells with ice-cold PBS to remove non-internalized transferrin. An acid wash step (e.g., with a low pH glycine buffer) can be included to strip any remaining surface-bound ligand.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells (optional, depending on the imaging strategy).
-
Stain the nuclei with DAPI.
-
Mount the coverslips on slides or image the plates directly using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software. A reduction in fluorescence intensity in inhibitor-treated cells compared to the control indicates inhibition of clathrin-mediated endocytosis.
Co-Immunoprecipitation of AAK1 and AP2
This technique is used to verify the physical interaction between AAK1 and the AP2 complex within a cellular context.
Materials:
-
Human cell line (e.g., HEK293T)
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer with low detergent concentration)
-
Protease and phosphatase inhibitor cocktails
-
Antibody against AAK1 or a subunit of the AP2 complex (e.g., anti-α-adaptin)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting (anti-AAK1 and anti-AP2 subunit)
Procedure:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AAK1) overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the membrane with antibodies against both AAK1 and a subunit of the AP2 complex to confirm their co-precipitation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of AAK1 in clathrin-mediated endocytosis and the experimental workflow for assessing AAK1 inhibition.
Caption: AAK1 signaling in clathrin-mediated endocytosis.
Caption: Experimental workflow for AAK1 inhibitor characterization.
Conclusion and Future Directions
AAK1 is a well-established positive regulator of clathrin-mediated endocytosis, and its inhibition by small molecules like this compound provides a powerful means to dissect this complex cellular process. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the role of AAK1 in various physiological and pathological contexts. Future research will likely focus on the development of even more selective and potent AAK1 inhibitors for therapeutic applications, particularly in the fields of neurology and infectious diseases, where the modulation of endocytic pathways holds significant promise. Further elucidation of the upstream regulators and downstream effectors of AAK1 will also be crucial for a complete understanding of its role in cellular homeostasis.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Aak1-IN-3 and its Role in AP2M1 Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface. AAK1's key function involves the phosphorylation of the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP-2) complex, a critical event for the maturation of clathrin-coated pits. Dysregulation of AAK1 activity has been implicated in various pathological conditions, including neuropathic pain, viral infections, and some cancers, making it an attractive therapeutic target. Aak1-IN-3 is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1. This document provides a comprehensive technical overview of this compound, its mechanism of action focusing on AP2M1 phosphorylation, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to AAK1 and AP2M1
AAK1 is a member of the Numb-associated kinase (NAK) family and is a key regulator of CME.[1] This process is essential for nutrient uptake, signal transduction, and synaptic vesicle recycling. The AP-2 complex is a central component of the endocytic machinery, acting as a bridge between cargo proteins on the cell membrane and the clathrin lattice.[2] AAK1 directly phosphorylates the AP2M1 subunit at the Threonine 156 (Thr156) residue.[1] This phosphorylation event increases the affinity of the AP-2 complex for tyrosine-based sorting motifs on cargo receptors, enhancing the efficiency of cargo recruitment and the subsequent formation of clathrin-coated vesicles for internalization.[3][4]
This compound: A Potent AAK1 Inhibitor
This compound is a quinoline analogue identified as a potent and selective inhibitor of AAK1. It exhibits high affinity for the kinase and has been shown to effectively penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies of AAK1 function.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays.
| Assay Type | Inhibitor | Target | Potency (IC50) | Reference |
| Enzymatic Assay | This compound | AAK1 | 11 nM | |
| Cellular Assay (HEK293 cells) | This compound | AAK1 | 108 nM |
Table 1: In Vitro and Cellular Potency of this compound against AAK1.
Kinase Selectivity
While a detailed selectivity panel for this compound is not publicly available, the original study describes it as "kinase-selective". Development programs for other AAK1 inhibitors, such as SGC-AAK-1, have demonstrated high selectivity by screening against large panels of kinases (e.g., 406 wild-type kinases), with only a few other kinases being inhibited at concentrations close to the IC50 for AAK1. This suggests that highly selective inhibitors for the AAK1 target can be developed, which is crucial for minimizing off-target effects in therapeutic applications.
Mechanism of Action: Inhibition of AP2M1 Phosphorylation
The primary mechanism by which this compound exerts its effects is through the direct inhibition of AAK1's catalytic activity. By binding to the ATP-binding pocket of AAK1, the inhibitor prevents the transfer of a phosphate group to its downstream substrate, AP2M1.
Signaling Pathway
The inhibition of AAK1 disrupts the normal process of clathrin-mediated endocytosis. The reduction in phosphorylated AP2M1 (p-AP2M1) leads to a decreased efficiency in the internalization of cell surface receptors and other cargo proteins.
In Vivo Efficacy
The inhibitory effect of this compound on AP2M1 phosphorylation has been confirmed in animal models.
| Model | Inhibitor | Dose & Route | Effect | Reference |
| C57BL/6 Mice | This compound (compound (R)-31) | 30 mg/kg, s.c. | 46% reduction in AP2M1 (μ2) phosphorylation |
Table 2: In Vivo Effect of this compound on AP2M1 Phosphorylation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay to determine the IC50 of an inhibitor against AAK1. The assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket.
Materials:
-
Recombinant human AAK1 enzyme
-
TR-FRET Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescently-labeled ATP-competitive tracer
-
Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His, depending on the AAK1 recombinant protein tag)
-
This compound or other test compounds
-
DMSO
-
Low-volume 384-well assay plates (black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in kinase buffer to the desired final concentrations (e.g., 4x final assay concentration). The final DMSO concentration should be kept constant, typically ≤1%.
-
Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and a high concentration of a known potent inhibitor for 100% inhibition.
-
Kinase/Antibody Mixture: Prepare a 2x mixture of AAK1 and the Europium-labeled antibody in kinase buffer at the pre-determined optimal concentrations.
-
Reaction Initiation: Add 10 µL of the 2x Kinase/Antibody mixture to each well.
-
Tracer Addition: Prepare a 4x solution of the fluorescent tracer in kinase buffer. Add 5 µL to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, using an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium donor) and ~665 nm (tracer acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percent inhibition is calculated relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular AP2M1 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated AP2M1 in cell lysates following treatment with this compound.
Materials:
-
HEK293 cells or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156), Mouse anti-total-AP2M1, Mouse anti-β-Actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (or DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using Lysis Buffer containing fresh protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with Lysis Buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To determine total protein levels, the membrane can be stripped and reprobed with antibodies for total AP2M1 and a loading control like β-Actin.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-AP2M1 signal to the total AP2M1 signal.
Conclusion
This compound is a valuable chemical probe for studying the role of AAK1 in cellular processes. As a potent and selective inhibitor, it effectively reduces the phosphorylation of AP2M1 at Thr156, thereby modulating clathrin-mediated endocytosis. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers investigating AAK1 signaling and for professionals in the field of drug development exploring AAK1 as a therapeutic target for a range of diseases.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Aak1-IN-3: A Technical Guide to its Potential as a Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence and re-emergence of viral diseases underscore the urgent need for broad-spectrum antiviral therapies. One promising target in this endeavor is the host-encoded Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase pivotal for clathrin-mediated endocytosis (CME), a pathway hijacked by numerous viruses for cellular entry. Aak1-IN-3, a potent and selective inhibitor of AAK1, has emerged as a compelling candidate for antiviral drug development. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction to AAK1 and its Role in Viral Infections
Adaptor-Associated Kinase 1 (AAK1) is a key regulator of CME, a fundamental cellular process for the internalization of molecules from the cell surface. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for the assembly of clathrin-coated pits.[1] Many viruses, including Hepatitis C Virus (HCV), Dengue Virus, Ebola Virus, Rabies Virus, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), exploit the CME pathway to gain entry into host cells.[2] By inhibiting AAK1, it is possible to disrupt this entry mechanism, thereby preventing viral replication and spread. This host-targeted approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.
This compound: A Potent AAK1 Inhibitor
This compound is a small molecule inhibitor of AAK1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the AAK1 kinase domain, thereby preventing the phosphorylation of its substrates, most notably the AP2 complex.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant AAK1 inhibitors. This data is crucial for comparing potency and guiding experimental design.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (µM) | Virus | Reference |
| This compound | AAK1 | Kinase Assay | 11 | - | - | MedChemExpress |
| SARS-CoV-2-IN-81 | AAK1 | Kinase Assay | 9.38 | - | SARS-CoV-2 | [3] |
| Sunitinib | AAK1/Multi-kinase | Kinase Assay | - | 0.51 | Dengue Virus | [4] |
| Erlotinib | GAK/EGFR | Kinase Assay | - | 6.5 | Dengue Virus | [4] |
Signaling Pathways Involving AAK1
AAK1 is implicated in several cellular signaling pathways beyond its core function in endocytosis. Understanding these pathways is critical for predicting potential on- and off-target effects of AAK1 inhibition.
References
- 1. Rapid and Sensitive Detection of Retrovirus Entry by Using a Novel Luciferase-Based Content-Mixing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apps.dtic.mil [apps.dtic.mil]
Aak1-IN-3 in Rodent Models of Pain: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aak1-IN-3 has emerged as a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), a promising therapeutic target for neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data in rodent models, and detailed experimental protocols. While in vivo efficacy data for this compound in pain models is not extensively available in the public domain, this guide leverages data from structurally related and well-characterized AAK1 inhibitors to provide a thorough understanding of the expected preclinical profile. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of AAK1 inhibition for pain management.
Introduction to AAK1 and its Role in Pain
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other molecules.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, facilitating the assembly of clathrin-coated pits and the subsequent recycling or degradation of receptors.[1]
The rationale for targeting AAK1 for the treatment of pain, particularly neuropathic pain, stems from genetic and pharmacological studies. AAK1 knockout mice exhibit a normal response to acute pain but a significantly reduced response to persistent pain stimuli, as seen in the formalin test.[2][3] Furthermore, these knockout mice do not develop mechanical allodynia following spinal nerve ligation, a model of neuropathic pain.[2] These findings strongly suggest that inhibition of AAK1 activity could be a viable therapeutic strategy for chronic pain states without affecting the protective sensation of acute pain.
This compound: A Potent, Brain-Penetrant AAK1 Inhibitor
This compound, also identified as compound (R)-31, is a quinoline analogue that has been characterized as a potent and selective inhibitor of AAK1. Its brain-penetrant nature makes it a valuable tool for investigating the central nervous system effects of AAK1 inhibition.
In Vitro Profile
This compound demonstrates high potency in biochemical and cell-based assays. The key in vitro parameters are summarized in the table below.
| Parameter | Value | Reference |
| AAK1 IC50 | 11 nM | |
| HEK293 Cell AAK1 IC50 | 108 nM |
Pharmacokinetic and Pharmacodynamic Properties
This compound exhibits favorable pharmacokinetic and pharmacodynamic properties for in vivo studies in rodent models.
| Parameter | Value | Species | Reference |
| Brain/Plasma Ratio | 1.3 | Not Specified | |
| μ2 Phosphorylation Inhibition | 46% reduction | C57BL6 Mice | |
| Dose for μ2 Inhibition | 30 mg/kg, s.c. (single dose) | C57BL6 Mice |
In Vivo Efficacy in Rodent Pain Models
As of the latest available information, specific dose-response data for this compound in rodent models of neuropathic or inflammatory pain has not been published. However, based on the efficacy of other potent AAK1 inhibitors, it is anticipated that this compound would demonstrate significant anti-nociceptive effects in these models. For comparative purposes, data for the well-characterized AAK1 inhibitor LP-935509 is presented below.
| Pain Model | Species | Treatment | Efficacy | Reference |
| Formalin Test (Phase II) | Mouse | LP-935509 (10, 30, 60 mg/kg, p.o.) | Dose-dependent reduction in flinching behavior | |
| Spinal Nerve Ligation (SNL) | Mouse | LP-935509 (3, 10, 30 mg/kg, p.o.) | Reversal of mechanical allodynia | |
| Chronic Constriction Injury (CCI) | Rat | LP-935509 | Reduction in evoked pain responses | |
| Streptozotocin (STZ)-induced Diabetic Neuropathy | Rat | LP-935509 | Reduction in evoked pain responses |
Mechanism of Action: Signaling Pathways
The analgesic effect of AAK1 inhibitors is believed to be mediated through the modulation of neuronal signaling in the spinal cord. Inhibition of AAK1 is thought to enhance the function of inhibitory neurotransmitter systems, thereby dampening pain signals. A key pathway implicated is the alpha-2 adrenergic signaling system, which is known to have anti-nociceptive effects.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed mechanism of this compound in modulating pain signaling.
Experimental Protocols for In Vivo Pain Models
The following are detailed methodologies for key rodent models of pain used to evaluate AAK1 inhibitors.
Formalin-Induced Inflammatory Pain
This model assesses both acute and persistent inflammatory pain.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acclimatize mice to individual observation chambers for at least 30 minutes.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or oral).
-
After the appropriate pretreatment time, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time spent licking or flinching the injected paw in two phases: Phase I (0-5 minutes post-formalin) and Phase II (15-60 minutes post-formalin).
-
-
Endpoint: A significant reduction in the duration of licking/flinching in Phase II is indicative of efficacy against persistent inflammatory pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics peripheral nerve injury-induced neuropathic pain.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, approximately 1 mm apart.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-14 days to develop mechanical allodynia and thermal hyperalgesia.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).
-
-
Drug Administration: Administer this compound or vehicle and assess behavioral responses at various time points post-dosing.
-
Endpoint: A significant increase in paw withdrawal threshold (mechanical) or latency (thermal) compared to vehicle-treated animals indicates an anti-allodynic or anti-hyperalgesic effect.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This is another widely used model of neuropathic pain resulting from peripheral nerve damage.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the animal.
-
Make an incision to expose the L4 and L5 spinal nerves.
-
Tightly ligate the L5 (and sometimes L4) spinal nerve(s) with a silk suture.
-
Close the incision in layers.
-
Allow for a recovery period of 3-7 days for the development of neuropathic pain behaviors.
-
-
Behavioral Testing: Primarily assess mechanical allodynia using von Frey filaments.
-
Drug Administration: Administer this compound or vehicle and measure the paw withdrawal threshold at different time points.
-
Endpoint: A significant increase in the paw withdrawal threshold in the ipsilateral paw indicates an anti-allodynic effect.
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an AAK1 inhibitor like this compound in rodent pain models.
Caption: A typical experimental workflow for preclinical assessment.
Conclusion and Future Directions
This compound is a potent, brain-penetrant AAK1 inhibitor with a promising preclinical profile for the potential treatment of neuropathic pain. While direct in vivo efficacy data in pain models are currently limited in the public literature, the wealth of data on other AAK1 inhibitors strongly supports its potential as an anti-nociceptive agent. Further studies are warranted to fully characterize the dose-dependent efficacy of this compound in various rodent models of pain, which will be crucial for its advancement as a potential therapeutic candidate. This technical guide provides a solid foundation for researchers to design and execute such preclinical studies.
References
A Technical Guide to AAK1 Inhibition for Dengue Virus Research: Featuring Aak1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Adaptor-Associated Kinase 1 (AAK1) as a therapeutic target for dengue virus (DENV) infection. It details the mechanism of action of AAK1 inhibitors, presents quantitative data from key studies, outlines relevant experimental protocols, and introduces Aak1-IN-3, a potent AAK1 inhibitor.
Introduction: Targeting the Host to Combat Dengue Virus
Dengue virus, a mosquito-borne flavivirus, is a significant global health threat, with a large portion of the world's population at risk of infection.[1][2] The absence of broadly effective antiviral therapies and the complexities of vaccine development underscore the urgent need for novel treatment strategies. One promising approach is the development of host-targeted antivirals, which aim to inhibit viral replication by modulating host cell factors essential for the viral life cycle. This strategy offers the potential for broad-spectrum activity against multiple viruses and a higher barrier to the development of drug resistance.[2][3]
Adaptor-Associated Kinase 1 (AAK1) has emerged as a key host factor involved in the life cycle of numerous viruses, including dengue virus.[4] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, the primary pathway by which DENV enters host cells. Inhibition of AAK1 disrupts this process, thereby blocking viral entry and subsequent replication.
This compound: A Potent AAK1 Inhibitor
This compound is a quinoline analog identified as a potent, brain-penetrant inhibitor of AAK1. While its primary application in published research has been in the context of neuropathic pain, its high affinity for AAK1 makes it a compound of significant interest for antiviral research.
Key characteristics of this compound:
-
Potency: It exhibits a half-maximal inhibitory concentration (IC50) of 11 nM in biochemical assays and 108 nM in HEK293 cells.
-
Mechanism: this compound targets the ATP-binding site of AAK1, preventing the phosphorylation of its substrates.
Although direct studies of this compound against dengue virus are not yet available in the public domain, its potent inhibition of AAK1 suggests it could be a valuable tool for investigating the role of this kinase in DENV infection and as a potential starting point for the development of novel anti-dengue therapeutics.
Mechanism of Action: AAK1 Inhibition and the Dengue Virus Life Cycle
Dengue virus initiates infection by binding to receptors on the host cell surface, which triggers clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits that invaginate to form vesicles, engulfing the virus and transporting it into the cell. AAK1 is a key regulator of this pathway through its phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the maturation of clathrin-coated pits.
By inhibiting AAK1, compounds like this compound prevent the phosphorylation of AP2μ2. This disruption in the endocytic machinery blocks the internalization of DENV, effectively halting the infection at a very early stage. Furthermore, AAK1 and the related kinase GAK have been implicated in later stages of the viral life cycle, such as assembly and egress, suggesting that their inhibition could have multifaceted antiviral effects.
Caption: Signaling pathway of DENV entry via clathrin-mediated endocytosis and its inhibition by this compound.
Quantitative Data for AAK1 Inhibitors Against Dengue Virus
Several studies have investigated the antiviral activity of various AAK1 inhibitors against dengue virus. The table below summarizes key quantitative data from this research. It is important to note that many of these compounds, such as sunitinib and erlotinib, are multi-kinase inhibitors and their antiviral effects may not be solely attributable to AAK1 inhibition. More selective compounds are in development.
| Compound Class | Specific Inhibitor(s) | Target(s) | Assay Type | Potency (DENV) | Reference(s) |
| Multi-kinase Inhibitor | Sunitinib | AAK1, GAK, etc. | In vitro, In vivo | EC50 not specified, 11-fold RNA reduction in vivo (combination) | |
| Multi-kinase Inhibitor | Erlotinib | GAK, etc. | In vitro, In vivo | EC50 not specified, synergistic with sunitinib | |
| Pyrrolo[2,3-b]pyridine | Compound 1 | AAK1 | In vitro | KD = 53 nM (for AAK1) | |
| 7-Azaindole | Analogs | AAK1 | In vitro | Improved anti-DENV activity reported | |
| 3-Heteroaryl-pyrrolo[2,3-b]pyridines | Novel Series | AAK1 | In vitro | IC50 in low nM range (for AAK1) |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-dengue virus activity of AAK1 inhibitors.
5.1. In Vitro Antiviral Activity Assays
-
Objective: To determine the potency of AAK1 inhibitors in cell culture models of DENV infection.
-
Cell Lines: Human hepatoma cells (e.g., Huh7) or other susceptible cell lines.
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-treated with serial dilutions of the AAK1 inhibitor for a specified period.
-
The cells are then infected with DENV at a known multiplicity of infection (MOI).
-
After an incubation period (e.g., 48-72 hours), the antiviral effect is quantified.
-
-
Readouts:
-
Viral RNA Quantification: qRT-PCR to measure the levels of viral RNA in cell lysates or supernatants.
-
Plaque Assay/Focus Forming Assay: To titrate the amount of infectious virus produced.
-
Reporter Virus Assays: Using DENV expressing a reporter gene (e.g., luciferase or GFP) to measure viral replication.
-
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to assess the toxicity of the compound on the host cells.
5.2. Viral Entry Assay
-
Objective: To specifically determine if the AAK1 inhibitor blocks the entry stage of the DENV life cycle.
-
Methodology:
-
Cells are pre-treated with the inhibitor.
-
Cells are then infected with DENV, often at a high MOI, for a short period (e.g., 1-2 hours) to allow for entry but not significant replication.
-
Extracellular virus is inactivated or removed.
-
The amount of internalized virus is quantified, typically by measuring viral RNA levels via qRT-PCR shortly after infection. A significant reduction in viral RNA compared to the control indicates an entry block.
-
5.3. In Vivo Efficacy Studies
-
Objective: To evaluate the therapeutic potential of AAK1 inhibitors in an animal model of dengue infection.
-
Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to DENV infection.
-
Methodology:
-
Mice are infected with a mouse-adapted strain of DENV.
-
Treatment with the AAK1 inhibitor (or vehicle control) is initiated either before (prophylactic) or after (therapeutic) infection.
-
The animals are monitored daily for signs of disease, such as weight loss and mortality.
-
-
Readouts:
-
Viremia: Viral titers in the blood are measured at different time points post-infection.
-
Viral Load in Tissues: Viral RNA or infectious virus is quantified in organs such as the liver, spleen, and brain.
-
Survival Analysis: Kaplan-Meier survival curves are generated to compare the survival rates between treated and control groups.
-
General Experimental Workflow for AAK1 Inhibitor Validation
The following diagram illustrates a typical workflow for the identification and validation of AAK1 inhibitors as anti-dengue virus agents.
Caption: A generalized workflow for the discovery and development of AAK1 inhibitors for dengue virus.
Conclusion and Future Directions
Targeting host factors like AAK1 represents a promising strategy for the development of broad-spectrum antivirals against dengue and other emerging viral diseases. The inhibition of clathrin-mediated endocytosis by targeting AAK1 effectively blocks viral entry, a critical first step in the infection process. While repurposed multi-kinase inhibitors have shown proof-of-concept, the future of this approach lies in the development of highly selective and potent AAK1 inhibitors with favorable safety profiles.
Compounds such as this compound, with its high potency for AAK1, exemplify the type of chemical tools that can be leveraged for further investigation into the role of AAK1 in viral infections. Future research should focus on evaluating such selective inhibitors in robust in vitro and in vivo models of dengue virus infection to validate their therapeutic potential. The continued exploration of AAK1 inhibitors could lead to the development of a new class of host-targeted therapies to combat the significant global health challenge posed by dengue virus.
References
AAK1 Inhibition as a Host-Targeted Antiviral Strategy for Ebola Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapies. A promising strategy in this endeavor is the targeting of host factors essential for the viral life cycle, a concept that offers a potentially higher barrier to the development of drug resistance. Adaptor-associated kinase 1 (AAK1), a host cell serine/threonine kinase, has emerged as a key regulator of clathrin-mediated endocytosis, a critical pathway for the entry of Ebola virus and other viruses into host cells.[1][2][3] This technical guide provides an in-depth overview of the role of AAK1 in Ebola virus infection and the potential of AAK1 inhibitors as a therapeutic intervention. While direct research on the specific compound Aak1-IN-3 in the context of Ebola virus is not publicly available, this document will leverage data from studies on other potent AAK1 inhibitors to provide a comprehensive resource for researchers. This compound is a brain-penetrant quinoline analogue and a potent inhibitor of AAK1 with an IC50 of 11 nM, primarily investigated for neuropathic pain.[1][4] Its potential as an anti-Ebola agent remains to be formally evaluated.
The Role of AAK1 in Ebola Virus Entry
Ebola virus utilizes clathrin-mediated endocytosis to gain entry into host cells. This process is tightly regulated by a multitude of host proteins, including the adaptor protein complex 2 (AP2). AAK1 plays a pivotal role in this pathway by phosphorylating the μ2 subunit of the AP2 complex (AP2M1). This phosphorylation event is crucial for the recruitment of cargo and the subsequent formation of clathrin-coated pits, which invaginate to form vesicles containing the virus, facilitating its transport into the cell's interior. By inhibiting AAK1, the phosphorylation of AP2M1 is blocked, thereby disrupting the endocytic process and preventing viral entry.
Signaling Pathway of AAK1-Mediated Viral Entry
Caption: AAK1 phosphorylates AP2M1, initiating clathrin-coated pit formation for Ebola virus entry.
Quantitative Data for AAK1 Inhibitors Against Ebola Virus
While specific data for this compound against Ebola virus is not available, studies on other well-characterized kinase inhibitors with AAK1 activity, such as sunitinib and erlotinib, have demonstrated their potential.
| Compound | Target(s) | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Sunitinib | AAK1, GAK, other kinases | EBOV infection (immunostaining) | Huh7 | 0.51 | >50 | >98 | |
| Erlotinib | GAK, EGFR, other kinases | EBOV infection (immunostaining) | Huh7 | 6.5 | >50 | >7.7 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
The following are generalized protocols based on published studies for evaluating AAK1 inhibitors against Ebola virus. These can be adapted for the specific investigation of this compound.
In Vitro Antiviral Assay (Pseudovirus-Based)
This assay utilizes a replication-deficient vesicular stomatitis virus (VSV) pseudotyped with the Ebola virus glycoprotein (EBOV-GP) and expressing a reporter gene (e.g., GFP or luciferase). This allows for the study of viral entry in a BSL-2 environment.
Methodology:
-
Cell Seeding: Seed Vero or Huh7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the AAK1 inhibitor (e.g., this compound) in cell culture medium. Add the diluted compound to the cells and incubate for 1-2 hours.
-
Pseudovirus Infection: Infect the cells with EBOV-GP pseudotyped VSV.
-
Incubation: Incubate the plates for 20-48 hours.
-
Quantification:
-
For GFP reporter: Measure the percentage of GFP-positive cells using flow cytometry or high-content imaging.
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic regression model.
In Vitro Antiviral Assay (Authentic Ebola Virus)
⚠️ WARNING: All work with live Ebola virus must be performed in a Biosafety Level 4 (BSL-4) facility by trained personnel.
Methodology:
-
Cell Seeding: Seed Vero E6 or Huh7 cells in 96-well plates in the BSL-4 laboratory.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Virus Infection: Infect the cells with a low multiplicity of infection (MOI) of Ebola virus.
-
Incubation: Incubate the plates for 48-72 hours.
-
Endpoint Analysis:
-
Immunostaining: Fix the cells and stain for an Ebola virus antigen (e.g., GP or VP40) using a specific primary antibody and a fluorescently labeled secondary antibody. Quantify the number of infected cells using a high-content imager.
-
RT-qPCR: Extract viral RNA from the cell supernatant and quantify the viral load using reverse transcription quantitative PCR.
-
-
Data Analysis: Determine the EC50 from the dose-response curve.
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general toxicity to the host cells.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates as for the antiviral assays.
-
Compound Treatment: Treat the cells with the same concentrations of the AAK1 inhibitor used in the antiviral assays.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as those based on resazurin (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the CC50 value from the dose-response curve.
Experimental Workflow for In Vitro Screeningdot
References
- 1. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]
- 2. 3-Bromo-5-pyridin-2-yl-1H-pyridin-2-one|CAS 381233-79-0 [benchchem.com]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Aak1-IN-3 In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and other macromolecules.[1][2][3] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a key step in the assembly of clathrin-coated pits.[1][2] Due to its involvement in various cellular processes, including viral entry and signaling pathways such as Notch and WNT, AAK1 has emerged as a promising therapeutic target for a range of diseases, including neuropathic pain, viral infections, and some cancers. Aak1-IN-3 is a potent and brain-penetrant inhibitor of AAK1. This document provides detailed application notes and protocols for conducting in vitro kinase assays to evaluate the inhibitory activity of this compound and other related compounds against AAK1.
Data Presentation: In Vitro Potency of AAK1 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other representative AAK1 inhibitors. This data is crucial for compound selection and determining effective concentrations for cell-based and in vivo studies.
| Compound | AAK1 Enzymatic IC50 (nM) | Cellular IC50 (nM) | Notes |
| This compound | 11 | 108 (HEK293 cells) | A quinoline analogue, brain-penetrant. |
| AAK1-IN-2 | 5.8 | - | Brain-penetrant. |
| LP-935509 | 3.3 | 2.8 | Orally active, ATP-competitive. |
| BMT-090605 | 0.6 | - | Potent and selective. |
| BMT-124110 | 0.9 | - | Potent and selective. |
| BMS-911172 | 35 | - | Adaptor associated kinase 1 inhibitor. |
| AAK1-IN-10 | 9.62 | - | Low cardiotoxicity. |
| LP-922761 | 4.8 | 7.6 | Orally active and selective. |
| SGC-AAK1-1 | 270 | - | A chemical probe to study the Wnt pathway. |
Signaling Pathway: AAK1 in Clathrin-Mediated Endocytosis
AAK1's primary function is the regulation of clathrin-mediated endocytosis. It phosphorylates the AP2M1 (μ2) subunit of the AP-2 complex, a critical event for the recruitment of cargo and the maturation of clathrin-coated vesicles. Inhibition of AAK1 disrupts this process, thereby affecting the internalization of various receptors and transporters.
AAK1-mediated regulation of clathrin-mediated endocytosis.
Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the inhibitory potency (IC50) of this compound against AAK1. The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.
Materials and Reagents
-
Enzyme: Recombinant Human AAK1 (Thermo Fisher Scientific, Cat. No. A30967 or similar)
-
Tracer: Kinase Tracer 222 (Thermo Fisher Scientific)
-
Antibody: Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound: this compound, prepared in 100% DMSO
-
Control Inhibitor: Staurosporine or other known AAK1 inhibitor
-
Plates: Low-volume 384-well plates (white or black)
-
Plate Reader: TR-FRET capable plate reader
Assay Procedure
-
Compound Preparation:
-
Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Prepare a 4X working solution of the compound dilutions by diluting 25-fold in 1X Kinase Buffer A.
-
-
Reagent Preparation:
-
2X Kinase/Antibody Solution: Prepare a solution containing 10 nM AAK1 and 4 nM Eu-anti-GST antibody in 1X Kinase Buffer A.
-
4X Tracer Solution: Prepare a 400 nM solution of Kinase Tracer 222 in 1X Kinase Buffer A.
-
-
Assay Plate Setup:
-
Add 4 µL of the 4X compound working solution (or DMSO for control wells) to the wells of the 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells. The final volume in each well will be 16 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader using the appropriate settings for europium donor and Alexa Fluor 647 acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor to the donor signal.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Alternative Assay Formats
-
ADP-Glo™ Kinase Assay (Promega): This is a bioluminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Radiometric Assay: This classic method involves the use of [γ-³²P]ATP or [γ-³³P]ATP. The kinase transfers the radiolabeled phosphate group to a substrate (e.g., a peptide or protein like the μ subunit of AP-2). The amount of incorporated radioactivity is then quantified to determine kinase activity.
Experimental Workflow
The following diagram illustrates the general workflow for the this compound in vitro kinase assay using the LanthaScreen™ method.
Workflow for this compound in vitro kinase assay.
References
Application Notes: Visualizing AAK1 Localization in Response to Aak1-IN-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the maturation of clathrin-coated pits and the subsequent internalization of various cargo proteins and receptors.[3] Given its involvement in fundamental cellular trafficking processes, AAK1 has emerged as a therapeutic target for a range of diseases, including neuropathic pain, viral infections, and certain cancers.[4][5] Aak1-IN-3 is a potent and brain-penetrant inhibitor of AAK1, offering a valuable tool for studying the kinase's function and its role in disease.
These application notes provide a detailed immunofluorescence protocol to investigate the subcellular localization of AAK1 in cultured cells and to observe potential changes in its distribution upon treatment with this compound.
AAK1 Localization and Function
Under normal physiological conditions, AAK1 is found in several subcellular locations, reflecting its role in endocytosis. Immunolocalization studies have shown that AAK1 has a punctate staining pattern and is localized to the plasma membrane, vesicles, the cytosol, and is enriched in clathrin-coated pits. In migrating cells, AAK1 is often concentrated at the leading edge, co-localizing with clathrin and the AP2 complex. In neuronal cells, it is found at presynaptic terminals.
Inhibition of AAK1 is expected to disrupt clathrin-mediated endocytosis. While the direct effect of this compound on the subcellular localization of the AAK1 protein itself is not extensively documented in publicly available literature, the functional consequences of its inhibition are well-characterized. A key downstream effect of AAK1 inhibition is the reduced phosphorylation of its substrate, the AP2M1 subunit of the AP2 complex. This disruption of AP2 function can, in turn, affect the internalization of cell surface receptors, such as the WNT co-receptor LRP6.
Quantitative Data Summary
The following table summarizes the quantitative effects of AAK1 inhibitors on key cellular events related to AAK1 function. This data is critical for interpreting the results of immunofluorescence experiments.
| Parameter | Inhibitor | Cell Line | Concentration | Effect | Reference |
| AAK1 Kinase Activity (IC50) | This compound | - | 11 nM | Potent inhibition of AAK1 kinase activity. | |
| Cellular AAK1 Inhibition (IC50) | This compound | HEK293 | 108 nM | Inhibition of AAK1 activity within a cellular context. | |
| AP2M1 Phosphorylation (Thr156) | SGC-AAK1-1 (a similar potent AAK1 inhibitor) | HEK293T | Dose-dependent | Significant reduction in the phosphorylation of the AAK1 substrate AP2M1. | |
| LRP6 Protein Levels | AAK1 silencing or pharmacological inhibition | HT1080, HEK293T | - | Increased LRP6 protein levels at the cell membrane due to decreased endocytosis. |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of AAK1 in cultured cells, including steps for treating cells with this compound.
Materials
-
Cell Line: HeLa or HEK293T cells are suitable choices.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Primary Antibody: Rabbit anti-AAK1 polyclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.2% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Glass Coverslips and Microscope Slides.
Procedure
-
Cell Culture:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Once cells reach the desired confluency, treat them with this compound at a final concentration of 1 µM (or a range of concentrations from 0.1 to 10 µM to determine the optimal concentration) for 2-4 hours.
-
Include a vehicle control (DMSO) for comparison.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AAK1 antibody in the blocking solution according to the manufacturer's recommended dilution.
-
Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the AAK1 (green fluorescence) and nuclei (blue fluorescence).
-
For quantitative analysis, acquire multiple images from different fields for each condition.
-
Visualizations
Experimental Workflow
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. compartments.jensenlab.org [compartments.jensenlab.org]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AAK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
Application Notes and Protocols for Aak1-IN-3 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of Aak1-IN-3, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), in Human Embryonic Kidney 293 (HEK293) cells. Detailed protocols for key experiments, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are included to facilitate robust and reproducible research.
Introduction to AAK1 and this compound
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a key step in the maturation of clathrin-coated pits.[1][2] Through its role in endocytosis, AAK1 is involved in various cellular processes, including neuronal receptor recycling and signaling pathways such as the WNT and Notch pathways.[3]
This compound is a brain-penetrant, quinoline analogue that acts as a potent inhibitor of AAK1 with an IC50 of 11 nM in biochemical assays and 108 nM in HEK293 cells. Its ability to modulate AAK1 activity makes it a valuable tool for studying the physiological and pathological roles of AAK1 and a potential therapeutic agent for conditions like neuropathic pain and viral infections.
Data Presentation
The following tables summarize expected quantitative data from key experiments designed to characterize the effects of this compound in HEK293 cells. These are provided as templates for data presentation.
Table 1: Dose-Response Effect of this compound on HEK293 Cell Viability (MTS Assay)
| This compound Concentration (nM) | Absorbance (490 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.22 ± 0.07 | 97.6 ± 5.6 |
| 10 | 1.18 ± 0.09 | 94.4 ± 7.2 |
| 100 | 1.15 ± 0.06 | 92.0 ± 4.8 |
| 1000 | 0.98 ± 0.10 | 78.4 ± 8.0 |
| 10000 | 0.65 ± 0.05 | 52.0 ± 4.0 |
Table 2: Effect of this compound on Phospho-AP2M1 (Thr156) and Total AP2M1 Levels (Western Blot Densitometry)
| Treatment | Phospho-AP2M1 (Normalized Intensity) (Mean ± SD) | Total AP2M1 (Normalized Intensity) (Mean ± SD) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound (100 nM) | 0.45 ± 0.08 | 0.98 ± 0.11 |
| This compound (500 nM) | 0.15 ± 0.05 | 1.02 ± 0.10 |
Signaling Pathways and Experimental Workflow
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis of LRP6.
Caption: Experimental workflow for evaluating this compound effects in HEK293 cells.
Caption: Logical relationship of experiments to validate this compound activity.
Experimental Protocols
HEK293 Cell Culture
This protocol describes the standard procedure for culturing HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Maintain HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency, typically every 2-3 days.
-
To passage, aspirate the old medium and wash the cell monolayer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing pre-warmed complete growth medium.
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on the viability of HEK293 cells.
Materials:
-
HEK293 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of AP2M1, a direct substrate of AAK1, following treatment with this compound.
Materials:
-
HEK293 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer with inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-proteins, 5% BSA is often preferred.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AP2M1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL reagent and visualize the protein bands using an imaging system.
-
For analysis of total protein and loading control, the membrane can be stripped and re-probed with the respective antibodies.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on AAK1 kinase activity.
Materials:
-
Recombinant active AAK1 enzyme
-
AP2M1 substrate (or a generic kinase substrate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Protocol (using a non-radioactive, luminescence-based assay like ADP-Glo™):
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well or 384-well plate, add the recombinant AAK1 enzyme, the AP2M1 substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (often near the Km for ATP).
-
Incubate the reaction at 30°C or room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a detection reagent like ADP-Glo™. This involves a two-step process: first, adding the ADP-Glo™ Reagent to deplete unused ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value for this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Immunofluorescence
This protocol is for visualizing the subcellular localization of the AP2 complex in HEK293 cells following treatment with this compound.
Materials:
-
HEK293 cells
-
Glass coverslips
-
24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a subunit of the AP2 complex (e.g., anti-AP2A1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HEK293 cells on sterile glass coverslips in a 24-well plate and allow them to grow to 50-70% confluency.
-
Treat the cells with this compound or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
References
Application Notes and Protocols: Aak1-IN-3 Administration in a Rat Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of AAK1 Inhibitors in Neuropathic Pain
AAK1 inhibitors are understood to exert their analgesic effects primarily through actions within the spinal cord. The proposed mechanism involves the modulation of alpha-2 adrenergic signaling, a known antinociceptive pathway. By inhibiting AAK1, these compounds can reduce the increased spontaneous neural activity in the spinal cord that is characteristic of neuropathic pain states following nerve injury.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various AAK1 inhibitors in the rat CCI model of neuropathic pain. This data can be used as a reference for designing experiments with Aak1-IN-3.
Table 1: Effect of AAK1 Inhibitors on Thermal Hyperalgesia in the Rat CCI Model
| Compound | Administration Route | Dose | Effect on Thermal Hyperalgesia | Reference |
| LP-935509 | Oral | 10, 30 mg/kg | Complete reversal | |
| LP-935509 | Oral | 0.3 - 3 mg/kg | Significant antinociceptive activity | |
| BMT-090605 | Intrathecal | 0.3 - 3 µ g/rat | Dose-dependent reduction |
Table 2: Effect of AAK1 Inhibitors on Mechanical Allodynia in the Rat CCI Model
| Compound | Administration Route | Dose | Effect on Mechanical Allodynia | Reference |
| LP-935509 | Oral | 10, 30 mg/kg | Complete reversal | |
| BMS-986176 (LX-9211) | Oral | 1 mg/kg | >60% inhibition of pain response |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This protocol describes the surgical procedure for inducing neuropathic pain using the CCI model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
-
Carefully dissect the connective tissue surrounding the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover on a heating pad.
-
Post-operative care should include monitoring for signs of infection and distress.
Preparation and Administration of this compound
Note: As there is no published in vivo data for this compound in the rat CCI model, the following protocol is a recommendation based on the properties of this compound (a quinoline analog) and data from similar AAK1 inhibitors.
Materials:
-
This compound TFA (a quinoline analogue AAK1 inhibitor with an IC50 of 11 nM)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles (25-27G for subcutaneous injection)
-
Vortex mixer
-
Sonicator
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. A starting dose range of 1-30 mg/kg subcutaneous (s.c.) administration is suggested based on data from other potent AAK1 inhibitors.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the vehicle. It may be necessary to use a vortex mixer and sonicator to ensure complete dissolution.
Administration Protocol (Subcutaneous):
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck or flank to form a tent.
-
Insert a 25-27G needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site.
Assessment of Neuropathic Pain
a. Mechanical Allodynia:
This test measures the sensitivity to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform with enclosures for the rats
Procedure:
-
Acclimate the rats to the testing environment for at least 15-30 minutes before testing.
-
Place the rat in an individual enclosure on the mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and increasing the force until a withdrawal response is elicited.
-
The paw withdrawal threshold is defined as the lowest force that elicits a clear withdrawal response.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
b. Thermal Hyperalgesia:
This test measures the sensitivity to a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (e.g., Hargreaves apparatus)
-
Elevated glass platform with enclosures for the rats
Procedure:
-
Acclimate the rats to the testing environment.
-
Place the rat in an individual enclosure on the glass platform.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and record the time it takes for the rat to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws.
Visualizations
AAK1 Signaling Pathway in Neuropathic Pain
Caption: AAK1 signaling pathway in the context of neuropathic pain.
Experimental Workflow for this compound Administration in Rat CCI Model
Caption: Experimental workflow for evaluating this compound in the rat CCI model.
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AAK1 Immunofluorescent Staining in Spinal Cord Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for immunofluorescent staining of Adaptor-Associated Kinase 1 (AAK1) in spinal cord sections. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1][2][3] In the central nervous system, AAK1 is expressed in spinal cord motor neurons and is implicated in various neurological conditions, including neuropathic pain and amyotrophic lateral sclerosis (ALS).[4][5] The following protocols and data presentation offer a comprehensive guide for the investigation of AAK1 in the spinal cord.
Biological Context and Signaling Pathways
AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the μ2 subunit of the AP2 adaptor complex. This function is critical at presynaptic terminals for the recycling of synaptic vesicles. Beyond its role in endocytosis, AAK1 is involved in several signaling pathways:
-
Notch Signaling: AAK1 can act as an adaptor for Notch interaction with components of the clathrin-mediated pathway, influencing cell differentiation and development.
-
WNT Signaling: AAK1 can negatively regulate WNT signaling by promoting the endocytosis of the WNT receptor LRP6.
-
NF-κB Signaling: AAK1 is implicated in the NF-κB signaling pathway by mediating the interaction of IKBα with its inhibitors.
-
Neurotrophic Factor Signaling: Inhibition of AAK1 can lead to sustained activation of downstream signaling by ErbB4, enhancing neurogenesis.
Dysfunction of AAK1 has been linked to pathological conditions. For instance, in models of ALS, AAK1 has been observed to be mislocalized into aggregates in spinal cord motor neurons. Furthermore, inhibitors of AAK1 have shown promise in reducing neuropathic pain by modulating neuronal activity in the spinal cord.
Experimental Data Summary
The following table summarizes typical co-localization findings for AAK1 in the spinal cord based on immunofluorescence studies.
| Target Protein | Co-localization Marker | Marker Type | Observation in Spinal Cord | Reference |
| AAK1 | Rab5 | Early Endosome Marker | High degree of overlap, indicating AAK1's role in the endocytic pathway. | Shi et al., 2014 |
| AAK1 | Synaptophysin (Syn) | Presynaptic Terminal Marker | Partial overlap, particularly on the cell surface of neurons at synapses. | Shi et al., 2014 |
| AAK1 | Phosphorylated Neurofilament (SMI31) | Axonal Marker | No significant overlap observed. | Shi et al., 2014 |
| AAK1 | Mutant SOD1 | ALS Pathology Marker | Co-localization within aggregates in rodent models of ALS. | Shi et al., 2014 |
Experimental Workflow
The diagram below outlines the key steps for immunofluorescent staining of AAK1 in spinal cord sections.
Caption: Experimental workflow for AAK1 immunofluorescent staining in spinal cord sections.
Detailed Experimental Protocol
This protocol is a representative method based on published studies. Optimization of antibody concentrations, incubation times, and blocking reagents may be necessary for specific experimental conditions.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) Compound
-
Blocking Solution: PBS containing 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100
-
Primary Antibody: Rabbit anti-AAK1 antibody (concentration to be optimized)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Antifade Mounting Medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the spinal cord in OCT compound and freeze rapidly.
-
Cut 20-30 µm thick sections using a cryostat and mount them on charged microscope slides.
-
-
Immunofluorescent Staining:
-
Wash the sections three times for 5 minutes each with PBS to remove the OCT compound.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the sections three times for 5 minutes each with PBS.
-
Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
Dilute the primary anti-AAK1 antibody in the blocking solution and incubate the sections overnight at 4°C.
-
Wash the sections three times for 10 minutes each with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution and incubate the sections for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times for 10 minutes each with PBS, protected from light.
-
Incubate the sections with DAPI (1 µg/mL in PBS) for 5 minutes for nuclear counterstaining.
-
Wash the sections twice for 5 minutes each with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on the slides using an antifade mounting medium.
-
Image the sections using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores.
-
Analyze the images for AAK1 localization, co-localization with other markers, and changes in expression or distribution under different experimental conditions.
-
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
The following diagram illustrates the central role of AAK1 in the regulation of clathrin-mediated endocytosis.
Caption: AAK1's role in regulating clathrin-mediated endocytosis via AP2 phosphorylation.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. AAK1 - Wikipedia [en.wikipedia.org]
- 4. Dysfunction of Endocytic Kinase AAK1 in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AAK1 Kinase Assay using LanthaScreen™
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of compounds against Adaptor-Associated Kinase 1 (AAK1) using the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay offers a high-throughput and sensitive method for identifying and characterizing AAK1 inhibitors.
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor-mediated signaling.[1][2] AAK1 phosphorylates the μ2 subunit of the AP2 adaptor complex, a key step in the regulation of endocytosis.[1] Due to its involvement in various cellular signaling pathways, including the Notch and WNT pathways, AAK1 has emerged as a potential therapeutic target for several diseases, including neuropathic pain and viral infections.[3][4]
The LanthaScreen™ Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. The assay utilizes a long-lifetime europium (Eu) chelate as a FRET donor, which is brought into proximity with an Alexa Fluor™ 647-labeled tracer (acceptor) through a Eu-labeled anti-tag antibody that binds to the kinase. Inhibition of the kinase-tracer interaction by a compound results in a decrease in the FRET signal, allowing for the quantification of inhibitor potency.
Principle of the Assay
The LanthaScreen™ Eu Kinase Binding Assay for AAK1 is based on the principle of TR-FRET. A GST-tagged AAK1 kinase is mixed with a Eu-labeled anti-GST antibody and an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer. When the tracer binds to the AAK1, the Eu-donor and the Alexa Fluor™ 647-acceptor are brought into close proximity, resulting in a high FRET signal. Test compounds that bind to the ATP-binding site of AAK1 will compete with the tracer, leading to a decrease in the FRET signal. This decrease is proportional to the affinity of the compound for AAK1.
Caption: Principle of the LanthaScreen™ AAK1 Kinase Binding Assay.
AAK1 Signaling Pathway
AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It is recruited to clathrin-coated pits at the plasma membrane where it phosphorylates the μ2 subunit of the AP2 adaptor complex. This phosphorylation event is critical for the proper assembly and function of the endocytic machinery. AAK1 has also been implicated in the regulation of other signaling pathways, such as the Notch and WNT pathways, by modulating the endocytosis of their respective receptors.
Caption: Simplified AAK1 Signaling Pathway.
Experimental Protocols
Reagents and Materials
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AAK1 Kinase (GST-tagged)
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LanthaScreen™ Eu-anti-GST Antibody
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LanthaScreen™ Kinase Tracer 222
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1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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Test compounds
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Control inhibitor (e.g., Staurosporine)
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384-well assay plates (low volume, black)
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TR-FRET compatible plate reader
Assay Workflow
The following diagram outlines the general workflow for performing the LanthaScreen™ AAK1 kinase binding assay for inhibitor profiling.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAK1 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Aak1-IN-3 Cytotoxicity In Vitro
Welcome to the technical support center for Aak1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the in vitro cytotoxicity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 11 nM.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of molecules from the cell surface.[3][4] It does this by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the maturation of clathrin-coated pits.[3] By inhibiting AAK1, this compound disrupts this process.
Q2: What are the potential causes of this compound cytotoxicity in my cell culture?
A2: Cytotoxicity associated with this compound in vitro can stem from several factors:
-
On-target effects: Prolonged or high-concentration inhibition of AAK1 can disrupt essential cellular processes that rely on clathrin-mediated endocytosis, such as nutrient uptake and receptor signaling, leading to cell death.
-
Off-target effects: Although this compound is a potent AAK1 inhibitor, at higher concentrations it may inhibit other kinases or cellular targets, leading to unintended toxicities.
-
High concentrations: Using concentrations significantly above the effective dose can induce non-specific cytotoxic effects.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
-
Compound precipitation: this compound may precipitate out of the culture medium at high concentrations, which can cause physical stress to cells.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to AAK1 inhibition due to differences in their reliance on clathrin-mediated endocytosis or their expression of off-target proteins.
Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should inhibit AAK1 activity without causing significant cell death. This can be determined by performing a dose-response experiment. You should test a range of this compound concentrations and assess both the desired biological effect (e.g., inhibition of a specific cellular process) and cell viability in parallel. A common method for assessing cell viability is the MTT assay.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death observed across all concentrations of this compound. | Inhibitor concentration is too high. | Perform a dose-response curve starting from a much lower concentration (e.g., in the low nanomolar range) to determine the IC50 for cytotoxicity. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment can help determine the minimum time required to observe the desired effect. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible. Perform extensive optimization of concentration and exposure time for the sensitive cell line. | |
| Inconsistent results or lack of AAK1 inhibition. | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm its activity with a positive control if available. |
| This compound has degraded. | Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | |
| Sub-optimal assay conditions. | Ensure that the cell density and other assay parameters are consistent across experiments. | |
| Bell-shaped dose-response curve (cytotoxicity decreases at higher concentrations). | Compound precipitation. | Visually inspect the wells for any precipitate. Determine the solubility of this compound in your specific culture medium. |
| Assay interference. | At high concentrations, the inhibitor might interfere with the chemistry of the viability assay. Run a cell-free control with the inhibitor and assay reagents to check for direct interference. |
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cellular IC50 (HEK293 cells) | Reference |
| This compound | AAK1 | 11 nM | 108 nM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 1.5 to 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 492 nm or 570 nm using a microplate reader.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in caspase-3/7 activity is an early indicator of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates
-
Complete culture medium
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.
Caption: General workflow for assessing this compound cytotoxicity in vitro.
Caption: A logical approach to troubleshooting this compound cytotoxicity.
References
Aak1-IN-3 storage and handling best practices
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing Aak1-IN-3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a solid at -20°C for long-term stability. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q2: How should I reconstitute this compound for experimental use?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, it can be dissolved in DMSO to a concentration of up to 100 mM. It is crucial to ensure the compound is fully dissolved before making further dilutions into aqueous buffers or cell culture media.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO are stable for several months when stored at -80°C. For working solutions in aqueous buffers, it is best to prepare them fresh on the day of the experiment to avoid degradation.
Q4: What are the known primary targets of this compound?
A4: this compound is a potent, brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 11 nM.[1][2] It functions by competing with ATP for the kinase's binding site.
Q5: Are there any known off-target effects for this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of AAK1 activity in an in-vitro kinase assay | Inactive this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -80°C. |
| Suboptimal Assay Conditions: Incorrect concentrations of ATP, substrate, or enzyme. | Optimize the kinase assay conditions, particularly the ATP concentration, as this compound is an ATP-competitive inhibitor. | |
| Enzyme Inactivity: The AAK1 enzyme may have lost activity. | Use a fresh batch of AAK1 enzyme and include a positive control inhibitor to validate enzyme activity. | |
| Inconsistent results in cellular assays | Compound Precipitation: this compound may precipitate in aqueous media at high concentrations. | Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) and that this compound is fully dissolved before adding to the cells. |
| Cell Line Variability: Different cell lines may have varying levels of AAK1 expression or compensatory signaling pathways. | Confirm AAK1 expression in your cell line of choice. Consider using multiple cell lines to validate your findings. | |
| Compound Degradation: this compound may be unstable in cell culture media over long incubation periods. | For long-term experiments, consider replenishing the compound in the media at regular intervals. | |
| Difficulty in detecting phospho-AP2M1 (Thr156) by Western blot | Low Phosphorylation Levels: Basal phosphorylation of AP2M1 at Thr156 may be low in your cell model. | Consider stimulating the cells with an appropriate agonist if known to increase AAK1 activity and AP2M1 phosphorylation. |
| Poor Antibody Quality: The primary antibody against phospho-AP2M1 (Thr156) may not be sensitive or specific enough. | Use a validated antibody for phospho-AP2M1 (Thr156) and optimize antibody concentration and incubation conditions. Include a positive control lysate from cells known to have high p-AP2M1 levels.[3][4][5] | |
| Phosphatase Activity: High phosphatase activity in the cell lysate can dephosphorylate p-AP2M1. | Ensure that phosphatase inhibitors are included in your lysis buffer. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (in-vitro) | 11 nM | |
| This compound IC50 (HEK293 cells) | 108 nM | |
| This compound Solubility in DMSO | Up to 100 mM |
Experimental Protocols
In-Vitro AAK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the general procedure for the LanthaScreen™ Eu Kinase Binding Assay.
Materials:
-
AAK1 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
384-well plate
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer A.
-
Prepare a solution of AAK1 enzyme and Eu-anti-GST antibody in Kinase Buffer A.
-
Prepare a solution of Kinase Tracer 236 in Kinase Buffer A.
-
In a 384-well plate, add this compound dilutions.
-
Add the AAK1 enzyme/antibody mixture to the wells.
-
Add the Kinase Tracer 236 to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Cellular Assay for AAK1 Inhibition (Western Blot for phospho-AP2M1)
This protocol describes how to assess AAK1 inhibition in a cellular context by measuring the phosphorylation of its substrate, AP2M1, at Threonine 156.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against phospho-AP2M1 (Thr156)
-
Primary antibody against total AP2M1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified period (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AP2M1.
Signaling Pathways and Experimental Workflows
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospho-AP2M1 (Thr156) (D4F3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Anti-AP2M1 (phospho Thr156) Antibody (A90199) | Antibodies.com [antibodies.com]
- 5. Phospho-AP2M1 (Thr156) Polyclonal Antibody (BS-11242R) [thermofisher.com]
Technical Support Center: Aak1-IN-3 In Vivo Studies
Welcome to the technical support center for Aak1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of in vivo experiments with this novel AAK1 inhibitor. Here you will find frequently asked questions and troubleshooting guides to address potential inconsistencies and challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), with an in vitro IC50 of 11 nM.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[3][4] It does so by phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the maturation of clathrin-coated pits and the internalization of cellular cargo.[3] By inhibiting AAK1, this compound disrupts this process, which can affect various cellular functions, including receptor trafficking and viral entry.
Q2: What are the reported in vivo effects of this compound?
In vivo studies in C57BL/6 mice have shown that a single subcutaneous dose of 30 mg/kg of this compound results in a 46% reduction of µ2 phosphorylation in the brain, demonstrating its ability to engage its target in the central nervous system. This compound is being investigated for its potential in neuropathic pain research due to its brain-penetrant nature.
Q3: Are there any known off-target effects of this compound?
While specific off-target kinase activity for this compound is not extensively published, it is a member of the quinoline class of compounds. As with many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is recommended to perform a kinome scan to assess the selectivity of this compound in your experimental system if off-target effects are suspected.
Q4: How does AAK1 inhibition affect the immune system?
Recent studies have indicated that AAK1 inhibition can have unexpected effects on the immune system. Specifically, pharmacologic AAK1 inhibition has been shown to diminish the therapeutic efficacy of anti-PD-1 immunotherapy in murine tumor models. This suggests a potential interaction between AAK1 signaling and immune checkpoint blockade pathways. Researchers should consider this possibility when designing and interpreting in vivo studies, particularly in the context of immuno-oncology.
Troubleshooting Inconsistent In Vivo Results
Issue 1: Higher than expected variability in efficacy between animals.
High variability in the response to this compound can be a significant challenge. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | This compound, being a quinoline analogue, may have limited aqueous solubility. Ensure the compound is fully dissolved or uniformly suspended in the vehicle before each administration. Consider using co-solvents (e.g., DMSO, PEG) or surfactants (e.g., Tween® 80), keeping organic solvent concentrations minimal to avoid vehicle-induced toxicity. |
| Variable Drug Exposure | The pharmacokinetics (PK) of this compound can vary between animals. It is advisable to conduct a pilot PK study to determine the time to maximum concentration (Tmax) and clearance rate in your specific animal model. This will help in optimizing the dosing schedule and ensuring consistent drug exposure during the efficacy study. |
| Metabolic Differences | Individual differences in drug metabolism, potentially involving cytochrome P450 enzymes like CYP3A4, can lead to variable inhibitor levels. While specific metabolic pathways for this compound are not detailed, this is a common source of variability for many small molecule inhibitors. |
| Underlying Health Status of Animals | Ensure that all animals are healthy and of a similar age and weight. Underlying health issues can affect drug metabolism and overall response to treatment. |
Issue 2: Lack of correlation between in vitro potency and in vivo efficacy.
A common challenge in drug development is the disconnect between a compound's potent in vitro activity and its observed effect in a complex in vivo system.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics/Pharmacodynamics (PK/PD) | This compound has a reported brain-to-plasma ratio of 1.3, indicating good brain penetration. However, insufficient target engagement at the site of action can still occur. Measure the level of µ2 phosphorylation in the target tissue at different time points post-dosing to establish a PK/PD relationship. |
| Off-Target Effects | An unforeseen off-target effect could be counteracting the intended therapeutic effect. As mentioned, a kinome scan can help identify other potential targets. |
| Complex In Vivo Biology | The in vivo environment involves intricate signaling networks. AAK1 is known to be involved in pathways beyond clathrin-mediated endocytosis, such as WNT and Notch signaling. These interactions could lead to unexpected biological outcomes that are not observed in simpler in vitro models. |
| Dose Selection | The initial dose might be too low to achieve a therapeutic effect or too high, leading to toxicity or off-target effects. A dose-escalation study is recommended to identify the optimal therapeutic window. |
Issue 3: Unexpected or contradictory results in different disease models.
The efficacy of an AAK1 inhibitor can be highly context-dependent.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Model-Specific Biology | The role of AAK1 may differ significantly between various disease models. For example, while AAK1 inhibition shows promise in neuropathic pain models, it has been shown to be detrimental in certain cancer models when combined with immunotherapy. |
| Route of Administration | The method of drug delivery (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) can impact the drug's bioavailability and distribution, leading to different outcomes. The reported in vivo study for this compound used subcutaneous administration. |
| Timing of Treatment | The timing of inhibitor administration relative to disease progression can be critical. Initiating treatment at different stages of the disease may yield different results. |
Experimental Protocols
Protocol 1: In Vivo Formulation and Administration of this compound
This protocol provides a general guideline for the formulation and administration of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution of 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% sterile saline.
-
This compound Formulation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the powder completely. Vortex briefly.
-
Add PEG400 and vortex until the solution is clear.
-
Add Tween® 80 and vortex.
-
Finally, add the sterile saline and vortex thoroughly to ensure a homogenous solution or suspension.
-
-
Administration:
-
Administer the formulated this compound to the animals via the desired route (e.g., subcutaneous injection).
-
The final injection volume should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg).
-
Always prepare the formulation fresh on the day of dosing.
-
Protocol 2: Assessment of In Vivo Target Engagement (µ2 Phosphorylation)
This protocol outlines a method to assess the in vivo target engagement of this compound by measuring the phosphorylation of its substrate, the µ2 subunit of the AP-2 complex.
Materials:
-
Brain or target tissue samples from treated and vehicle control animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total-AP2M1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysis:
-
Homogenize the collected tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AP2M1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-AP2M1 antibody to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated µ2 to total µ2 for each sample.
-
Compare the ratios between the this compound treated groups and the vehicle control group to determine the percentage of target inhibition.
-
Visualizing Key Pathways and Workflows
Caption: AAK1's role in clathrin-mediated endocytosis and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent in vivo results with this compound.
References
- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Aak1-IN-3 cross-reactivity with other kinases
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the kinase inhibitor Aak1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a quinoline analogue that functions as a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] It has an in vitro IC50 of 11 nM for AAK1 and has shown an IC50 of 108 nM in HEK293 cells.[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit of the AP-2 adaptor complex.[3] This function implicates AAK1 in various cellular processes, including receptor recycling and signaling pathways like WNT and Notch.
Q2: What is the known cross-reactivity profile of this compound?
As of the latest available data, a comprehensive public kinome scan profiling for this compound has not been released. Therefore, a complete quantitative dataset of its off-target interactions is not available.
However, to provide a representative example of the selectivity profile for a potent AAK1 inhibitor, the data for a structurally related and well-characterized AAK1 inhibitor, SGC-AAK1-1, is presented below. It is crucial to note that this data is for SGC-AAK1-1 and not this compound, and should be used for illustrative purposes only.
Representative Kinase Selectivity Data for a Potent AAK1 Inhibitor (SGC-AAK1-1)
| Kinase Target | Kd (nM) | Notes |
| AAK1 | 9.1 (Ki) | Primary Target |
| BMP2K (BIKE) | 17 (Ki) | Closely related NAK family member |
| RIOK1 | 72 | Off-target |
| RIOK3 | 290 | Off-target |
| PIP5K1C | 260 | Off-target |
Data presented is for SGC-AAK1-1 as a representative example.
Q3: What are the potential off-target effects to consider when using this compound?
Given that this compound is a quinoline-based kinase inhibitor, it may exhibit cross-reactivity with other kinases, particularly within the Numb-associated kinase (NAK) family to which AAK1 belongs. This family includes BMP2K (BIKE), GAK, and STK16. For example, the related inhibitor SGC-AAK1-1 shows potent inhibition of BMP2K. Researchers should consider the potential for effects on pathways regulated by these related kinases.
Q4: How does AAK1 inhibition affect cellular signaling?
AAK1 is a key regulator of clathrin-mediated endocytosis. Its inhibition can therefore impact multiple signaling pathways that rely on the internalization of cell surface receptors.
-
WNT Signaling: AAK1 has been identified as a negative regulator of the WNT signaling pathway. It promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to downregulation of the pathway. Inhibition of AAK1 can, therefore, lead to an activation of WNT signaling.
-
Notch Signaling: AAK1 is also known to be a positive regulator of the Notch pathway.
-
General Receptor Trafficking: By modulating endocytosis, AAK1 inhibition can affect the surface levels and signaling of various receptors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype or Off-Target Effects | Cross-reactivity with other kinases. | Perform a kinome scan to determine the selectivity profile of this compound in your experimental system. Use a structurally distinct AAK1 inhibitor as a control to confirm that the observed phenotype is due to AAK1 inhibition. |
| Inconsistent Results Between Experiments | Variability in inhibitor concentration or cell state. | Ensure accurate and consistent preparation of this compound solutions. Monitor cell health and passage number. Serum starve cells prior to treatment if studying specific signaling pathways to reduce baseline kinase activity. |
| Lack of Expected Efficacy | Poor cell permeability or inhibitor degradation. | Confirm cellular uptake of this compound. Although it is known to be brain-penetrant, specific cell lines may have different permeability. Use a cellular target engagement assay (e.g., NanoBRET) to confirm binding to AAK1 in your cells. |
| Difficulty in Interpreting Signaling Data | AAK1's role in multiple pathways leads to complex downstream effects. | Use specific pathway readouts (e.g., β-catenin levels for WNT signaling) and consider time-course experiments to dissect primary from secondary effects of AAK1 inhibition. |
Experimental Protocols
Protocol 1: KINOMEscan™ Assay for Kinase Inhibitor Profiling (Generalized)
This protocol describes a generalized competitive binding assay to determine the selectivity of a test compound (e.g., this compound) against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
KINOMEscan™ panel of kinases.
-
Binding buffer.
-
Streptavidin-coated magnetic beads.
-
Wash buffers.
-
qPCR reagents.
Procedure:
-
A solution of the test compound is prepared in DMSO and then diluted in binding buffer to the desired final concentration.
-
DNA-tagged kinases are mixed with the immobilized ligand and the test compound.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The beads are washed to remove unbound kinase.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl), where lower values indicate stronger binding of the test compound.
Data Analysis: The %Ctrl values are calculated as follows: %Ctrl = (SignalTest Compound / SignalDMSO Control) * 100
A lower %Ctrl value indicates a stronger interaction between the inhibitor and the kinase.
Visualizations
Caption: AAK1's role in clathrin-mediated endocytosis.
Caption: this compound inhibits AAK1, preventing WNT receptor endocytosis.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Aak1-IN-3 Experimental Controls and Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aak1-IN-3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis (CME).[1][2] It does so by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex at Threonine 156 (Thr156).[1][3][4] This phosphorylation is a key step in the maturation of clathrin-coated pits and the subsequent internalization of various cargo, including cell surface receptors. By inhibiting AAK1, this compound blocks the phosphorylation of AP2M1, thereby disrupting the endocytic cycle. This mechanism is being explored for therapeutic applications in neuropathic pain and for its potential as an antiviral agent, as some viruses hijack the host's endocytic machinery for entry.
Q2: How can I confirm that this compound is active in my cellular experiments?
The most direct method to confirm the activity of this compound in a cellular context is to assess the phosphorylation status of its direct downstream target, AP2M1, at Thr156. A significant reduction in the levels of phosphorylated AP2M1 (p-AP2M1) upon treatment with this compound indicates successful target engagement. This is typically measured by Western blotting using an antibody specific for p-AP2M1 (Thr156).
Q3: What are the potential off-target effects of this compound and how can I control for them?
Like many kinase inhibitors that target the ATP-binding site, this compound may have off-target effects. These can occur if the inhibitor binds to other kinases with similar ATP-binding pockets.
To control for off-target effects, consider the following strategies:
-
Use a structurally different AAK1 inhibitor: If a second AAK1 inhibitor with a different chemical scaffold is available, it can help determine if the observed phenotype is due to on-target inhibition of AAK1 or an off-target effect of this compound.
-
Utilize a negative control compound: A structurally similar but inactive analog of this compound, if available, can be a powerful tool to distinguish on-target from off-target effects.
-
** siRNA-mediated knockdown:** Silencing AAK1 expression using siRNA should phenocopy the effects of this compound if the observed effects are on-target.
-
Kinome-wide screening: For in-depth characterization, assessing the selectivity profile of this compound against a broad panel of kinases can identify potential off-target interactions.
Q4: Are there known solubility or stability issues with this compound?
Small molecule inhibitors can sometimes present challenges with solubility and stability. It is crucial to consult the manufacturer's datasheet for the recommended solvent (typically DMSO) and storage conditions. Poor solubility can lead to the precipitation of the compound in cell culture media, resulting in a lower effective concentration than intended. If you observe precipitation, consider preparing fresh stock solutions, ensuring the final solvent concentration in your assay is low and non-toxic to your cells, and gently warming or sonicating the solution to aid dissolution.
Troubleshooting Guides
Problem 1: No observable phenotypic effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inhibitor Inactivity | 1. Confirm Target Engagement: Perform a Western blot for p-AP2M1 (Thr156) to verify AAK1 inhibition. A lack of reduction in p-AP2M1 levels suggests a problem with the inhibitor's activity. 2. Check Inhibitor Integrity: Use a fresh vial of this compound or one from a different batch to rule out degradation. Ensure it has been stored correctly according to the manufacturer's instructions. |
| Suboptimal Concentration | 1. Perform a Dose-Response Curve: The effective concentration of this compound can vary between cell lines. Determine the optimal concentration range for your specific cell model. 2. Increase Treatment Duration: The desired biological effect may require a longer incubation period with the inhibitor. |
| Cell Line Specificity | The role of AAK1 and the cellular consequences of its inhibition may differ between cell types. Confirm that AAK1 is expressed in your cell line of interest. |
Problem 2: Observed cellular toxicity after this compound treatment.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | 1. Perform a Cytotoxicity Assay: Use assays such as MTT or LDH to determine the toxic concentration range of this compound in your cell model. 2. Lower the Concentration: Use the lowest effective concentration that elicits the desired on-target effect, as determined from your dose-response experiments. |
| Off-Target Effects | 1. Consult Selectivity Data: Review any available kinase selectivity data for this compound. If it is known to inhibit kinases essential for cell survival, this could be the source of toxicity. 2. Use a Structurally Different AAK1 Inhibitor: As mentioned in the FAQs, this can help differentiate on-target from off-target toxicity. |
| Solvent Toxicity | 1. Perform a Solvent Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure the observed toxicity is not due to the vehicle. 2. Minimize Final Solvent Concentration: Keep the final concentration of the solvent in the cell culture medium as low as possible (typically below 0.5%). |
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| In Vitro Kinase Assay | AAK1 | 11 nM | |
| Cellular Assay (p-AP2M1) | HEK293 cells | 108 nM |
Note: IC50 values can vary depending on the specific assay conditions. The provided data is for reference and should be confirmed in your experimental system.
Experimental Protocols
Key Experiment: Western Blot for Phospho-AP2M1 (Thr156)
This protocol outlines the general steps to assess AAK1 inhibition in cells by measuring the phosphorylation of its substrate, AP2M1.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST to remove any unbound secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AP2M1 and a loading control protein (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Caption: General Experimental Workflow for this compound Validation.
Caption: Troubleshooting Logic for Lack of Phenotypic Effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AAK1 Inhibitors: Aak1-IN-3 vs. BMS-986176 (LX-9211)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target for the treatment of neuropathic pain. This serine/threonine kinase plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process. Inhibition of AAK1 is believed to offer a novel, non-opioid mechanism for pain relief. This guide provides an objective comparison of two prominent AAK1 inhibitors, Aak1-IN-3 and BMS-986176 (also known as LX-9211), based on available preclinical and clinical data.
Compound Overview
This compound is a quinoline analog and a brain-penetrant AAK1 inhibitor investigated for its potential in neuropathic pain research.[1]
BMS-986176 (LX-9211) is a highly selective, brain-penetrant, and potent AAK1 inhibitor that has advanced to Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][2] It is considered a first-in-class AAK1 inhibitor.[2]
Data Presentation
In Vitro Potency and Selectivity
The following tables summarize the in vitro biochemical and cellular potency of this compound and BMS-986176 against AAK1. BMS-986176 demonstrates higher potency in biochemical assays.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | AAK1 | Biochemical | 11 | - | [3] |
| BMS-986176 (LX-9211) | AAK1 | Biochemical | 2 | 9.1 |
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HEK293 | Cellular | 108 | |
| BMS-986176 (LX-9211) | - | Cellular | - | - |
A KINOMEscan assay for BMS-986176 revealed high selectivity for AAK1. At a 1 µM concentration, only three other kinases (RIOK1, RIOK3, and PIP5K1C) were observed to bind with a dissociation constant (Kd) within 30-fold of AAK1. A comprehensive, publicly available kinome scan for this compound has not been identified.
In Vivo Performance
Both compounds have demonstrated efficacy in rodent models of neuropathic pain and show central nervous system (CNS) penetration.
| Compound | Animal Model | Pain Model | Key Findings | Reference |
| This compound | C57BL6 Mice | - | A single 30 mg/kg subcutaneous dose caused a 46% reduction of μ2 phosphorylation in the brain. | |
| BMS-986176 (LX-9211) | Rat | Chronic Constriction Injury (CCI) & Streptozotocin (STZ)-induced diabetic neuropathy | Showed excellent efficacy that correlated with spinal cord occupancy. |
BMS-986176 has an average brain-to-plasma ratio of 20 in rats, indicating excellent CNS penetration. This compound is also described as a brain-penetrant kinase inhibitor with a brain/plasma ratio of 1.3.
Experimental Protocols
AAK1 Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against AAK1 kinase activity.
-
Reagents: Recombinant AAK1 enzyme, ATP, appropriate kinase buffer, and a suitable substrate (e.g., a peptide derived from the AP2M1 subunit).
-
Procedure:
-
Prepare a series of dilutions of the test compound (this compound or BMS-986176).
-
In a microplate, combine the AAK1 enzyme, the test compound at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate via radioactivity, fluorescence, or luminescence.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Cellular Target Engagement (NanoBRET™ Assay)
This protocol describes a general method for measuring the engagement of an inhibitor with AAK1 within living cells.
-
Cell Culture: Use a suitable human cell line, such as HEK293, and transiently transfect the cells with a vector expressing an AAK1-NanoLuc® fusion protein.
-
Procedure:
-
Plate the transfected cells in a multi-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding site of AAK1.
-
Add the test compound (this compound or BMS-986176) at various concentrations.
-
Incubate to allow the compound to enter the cells and compete with the tracer for binding to AAK1.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Calculate the IC50 value for target engagement from the dose-response curve.
-
In Vivo Neuropathic Pain Models
Chronic Constriction Injury (CCI) Model (Rat):
-
Surgery: Anesthetize the rat and expose the sciatic nerve. Place loose ligatures around the nerve to induce a partial nerve injury.
-
Drug Administration: After a recovery period and confirmation of neuropathic pain development (e.g., mechanical allodynia), administer the test compound (e.g., BMS-986176) via the desired route (e.g., oral gavage).
-
Behavioral Testing: Assess pain-related behaviors at various time points after drug administration. A common test is the von Frey test, which measures the paw withdrawal threshold to a mechanical stimulus. An increase in the withdrawal threshold indicates an analgesic effect.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (Rat):
-
Induction of Diabetes: Induce diabetes in rats by injecting streptozotocin, which is toxic to pancreatic beta cells.
-
Confirmation: Monitor blood glucose levels to confirm the diabetic state. Neuropathic pain typically develops over several weeks.
-
Drug Administration and Behavioral Testing: Once neuropathic pain is established, administer the test compound and assess pain behaviors as described in the CCI model.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the AAK1 signaling pathway and a typical experimental workflow for evaluating AAK1 inhibitors.
Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, promoting clathrin-mediated endocytosis.
Caption: A typical workflow for the preclinical evaluation of AAK1 inhibitors.
Conclusion
Both this compound and BMS-986176 are valuable tool compounds for studying the role of AAK1 in normal physiology and disease. BMS-986176 (LX-9211) has demonstrated higher in vitro potency and has progressed further in clinical development, showing promise in treating neuropathic pain. This compound serves as a potent preclinical tool for investigating AAK1 function. The selection of either inhibitor will depend on the specific research question, with BMS-986176 being the more characterized compound for translational studies. Further head-to-head comparative studies would be beneficial for a more definitive assessment of their relative performance.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of BMS-986176/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Selectivity of Aak1-IN-3 and Other AAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of Aak1-IN-3 against other notable Adaptor-Associated Kinase 1 (AAK1) inhibitors. The information presented is collated from various experimental data sources to assist researchers in selecting the most appropriate chemical tools for their studies.
Introduction to AAK1 and its Inhibitors
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules.[1][2] Dysregulation of AAK1 activity has been implicated in a variety of disorders, including neuropathic pain, neurodegenerative diseases, and viral infections, making it an attractive therapeutic target.[3][4] Consequently, a range of small molecule inhibitors targeting AAK1 have been developed. The selectivity of these inhibitors is a critical parameter, as off-target effects can lead to undesirable side effects or confound experimental results. This guide focuses on the comparative selectivity of this compound.
Quantitative Selectivity Profile
The following table summarizes the reported inhibitory activities of this compound and other selected AAK1 inhibitors against AAK1 and other kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, which are standard measures of inhibitor potency.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Other Notable Off-Targets (IC50 or Kd in nM) | Reference(s) |
| This compound | AAK1 | 11 | - | Data not publicly available | [1] |
| LP-935509 | AAK1 | 3.3 | 0.9 | BIKE (IC50 = 14), GAK (IC50 = 320) | |
| SGC-AAK1-1 | AAK1 | - | 9.1 | BIKE (Ki = 17), RIOK1 (Kd = 72), RIOK3 (Kd = 290), PIP5K1C (Kd = 260) | |
| LX9211 (BMS-986176) | AAK1 | 2 | - | Described as "highly selective" | |
| TIM-098a | AAK1 | 240 | - | Relatively selective among the Numb-associated kinases family |
Note: A lower IC50 or Ki value indicates higher potency. The selectivity of an inhibitor is determined by the ratio of its potency against the intended target versus its potency against other kinases.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of AAK1 in clathrin-mediated endocytosis and a general workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The selectivity data presented in this guide were generated using various in vitro kinase assays. Below are detailed descriptions of the principles behind the key experimental methodologies.
KINOMEscan® Assay (Competition Binding Assay)
This method is used to determine the binding affinity of a test compound against a large panel of kinases.
-
Principle: The assay is based on a competition binding assay where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
-
General Protocol:
-
Kinases tagged with a unique DNA sequence are prepared.
-
An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).
-
The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a reaction well.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of the associated DNA tag using qPCR.
-
The results are typically reported as percent of control (DMSO) or as a dissociation constant (Kd) calculated from a dose-response curve.
-
LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
-
Principle: This assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase. The kinase is labeled with a terbium or europium (Eu) cryptate-labeled antibody. When the tracer is bound to the kinase, the donor fluorophore (Europium) on the antibody is in close proximity to the acceptor fluorophore on the tracer, resulting in a high FRET signal. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
-
General Protocol:
-
A solution containing the kinase and a Eu-labeled anti-tag antibody is prepared.
-
The test compound at various concentrations is added to the wells of a microplate.
-
The kinase/antibody mixture is added to the wells.
-
The fluorescently labeled tracer is added to initiate the binding competition.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
In Vitro AAK1 Enzyme Inhibition Assay (Radiometric or Luminescence-based)
These assays directly measure the catalytic activity of the AAK1 enzyme.
-
Principle:
-
Radiometric Assay: This "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (e.g., a peptide derived from the μ2 protein). The amount of incorporated radioactivity is proportional to the enzyme activity.
-
Luminescence-based Assay: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity and is detected through a coupled enzymatic reaction that generates a luminescent signal.
-
-
General Protocol (Luminescence-based):
-
The AAK1 enzyme, a suitable substrate, and ATP are combined in a reaction buffer.
-
The test inhibitor at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for substrate phosphorylation.
-
An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is added to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating light.
-
The luminescence is measured using a luminometer. The signal is inversely proportional to the amount of inhibitor.
-
IC50 values are calculated from the dose-response curves.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of AAK1. For a comprehensive understanding of its selectivity, further profiling against a broad panel of kinases, similar to the data available for SGC-AAK1-1 and LP-935509, would be highly valuable. Researchers should consider the selectivity profiles of the available AAK1 inhibitors in the context of their specific experimental systems to minimize the potential for off-target effects and to ensure the accurate interpretation of their results. The detailed experimental methodologies provided in this guide offer a foundation for understanding how the selectivity of these compounds is determined.
References
A Comparative Analysis of AAK1 Inhibition and Gabapentin in Preclinical Pain Models
An objective guide for researchers and drug development professionals on the efficacy and mechanisms of AAK1 inhibitors versus gabapentin in animal models of pain.
The landscape of pain management is continually evolving, with a pressing need for novel therapeutic agents that can effectively treat chronic and neuropathic pain with fewer side effects than current standards of care. This guide provides a detailed comparison of a novel therapeutic approach, the inhibition of Adaptor-Associated Kinase 1 (AAK1), with the widely used analgesic, gabapentin. While direct comparative data for a specific compound named "Aak1-IN-3" is not available in the public domain, this analysis will focus on well-characterized AAK1 inhibitors, such as LP-935509, for which comparative data with gabapentin exists.
Mechanism of Action: A Tale of Two Pathways
AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors and other molecules.[1][2] In the context of pain, the inhibition of AAK1 is thought to exert its analgesic effects through the modulation of α2 adrenergic signaling, a known antinociceptive pathway.[3][4] AAK1 inhibitors have been shown to reduce the increased spontaneous neural activity in the spinal cord associated with neuropathic pain.[3]
Gabapentin, a structural analog of the neurotransmitter GABA, does not act on GABA receptors. Its primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the release of excitatory neurotransmitters, such as glutamate, thereby dampening neuronal hyperexcitability in the spinal cord and brain.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways associated with AAK1 inhibition and gabapentin.
Caption: Signaling pathway of AAK1 inhibition leading to reduced pain transmission.
Caption: Mechanism of action of Gabapentin in reducing neuronal excitability.
Comparative Efficacy in Animal Models of Pain
Studies in various animal models of neuropathic and inflammatory pain have demonstrated the analgesic potential of AAK1 inhibitors. These effects have been benchmarked against gabapentin, providing valuable comparative data.
| Compound | Animal Model | Dose | Efficacy | Reference |
| LP-935509 (AAK1 Inhibitor) | Mouse Spinal Nerve Ligation (SNL) | 10, 30, 60 mg/kg (oral) | Reversed fully established pain behavior. | |
| Gabapentin | Mouse Spinal Nerve Ligation (SNL) | 200 mg/kg (oral) | Significant reduction in allodynia. | |
| LP-935509 (AAK1 Inhibitor) | Rat Chronic Constriction Injury (CCI) | Not specified | Reduced evoked pain responses. | |
| Gabapentin | Rat Chronic Constriction Injury (CCI) | 25-100 mg/kg (i.p.) | Dose-dependent inhibition of allodynia and hyperalgesia. | |
| AAK1 Inhibitors (General) | Mouse Formalin Paw Test | 30 mg/kg (s.c.) | As active as Gabapentin at 200 mg/kg (s.c.). | |
| Gabapentin | Mouse Formalin Paw Test | 50-200 mg/kg | Attenuated second phase nociceptive behaviors. | |
| LP-935509 (AAK1 Inhibitor) | Rat Streptozotocin (Diabetic Neuropathy) | Not specified | Reduced evoked pain responses. | |
| Gabapentin | Rat Streptozotocin (Diabetic Neuropathy) | Not specified | Effective in reducing neuropathic pain symptoms. | |
| BMS-911172 (AAK1 Inhibitor) | Mouse Chung Model (Neuropathic Pain) | 60 mg/kg (s.c.) | Reduced mechanical allodynia. | |
| Gabapentin | Mouse Intermittent Cold Stress (Fibromyalgia Model) | 0.3-3 mg/kg (i.p.) | Complete inhibition of allodynia/hyperalgesia. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the studies cited.
Animal Models of Pain:
-
Spinal Nerve Ligation (SNL) / Chung Model: This model of neuropathic pain involves the tight ligation of the L5 and/or L6 spinal nerves in rats or mice. This procedure induces mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).
-
Chronic Constriction Injury (CCI): In this model, four loose ligatures are placed around the sciatic nerve, leading to nerve compression and the development of neuropathic pain symptoms.
-
Formalin Test: This model assesses both acute and persistent pain. An injection of a dilute formalin solution into the paw of the animal elicits a biphasic pain response: an initial acute phase followed by a longer-lasting inflammatory phase.
-
Streptozotocin-Induced Diabetic Neuropathy: This model mimics the painful neuropathy associated with diabetes. A single injection of streptozotocin induces hyperglycemia, which over time leads to nerve damage and neuropathic pain.
-
Intermittent Cold Stress (ICS): This model is used to induce a generalized pain syndrome resembling fibromyalgia. Mice are subjected to periods of cold stress, which leads to long-lasting allodynia and hyperalgesia.
Experimental Workflow:
The following diagram outlines a typical experimental workflow for evaluating the efficacy of analgesic compounds in animal models of pain.
Caption: A generalized experimental workflow for preclinical pain studies.
Pain Assessment Methods:
-
Von Frey Test: This test measures mechanical allodynia. Calibrated filaments with increasing stiffness are applied to the plantar surface of the animal's paw to determine the paw withdrawal threshold.
-
Hot Plate Test: This method assesses thermal hyperalgesia. The animal is placed on a heated surface, and the latency to a pain response (e.g., licking or jumping) is measured.
-
Tail Immersion Test: The animal's tail is immersed in hot water, and the time taken to withdraw the tail is recorded as a measure of pain sensitivity.
-
Acetic Acid-Induced Writhing Test: An intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes), and the number of writhes over a specific period is counted as a measure of visceral pain.
Conclusion
The inhibition of AAK1 represents a promising novel strategy for the treatment of neuropathic pain. Preclinical studies demonstrate that AAK1 inhibitors, such as LP-935509, exhibit significant analgesic effects in various animal models, with an efficacy that is comparable, and in some cases potentially more potent on a dose-by-dose basis, to gabapentin. The distinct mechanism of action of AAK1 inhibitors, which is linked to the α2 adrenergic signaling pathway, suggests that they may offer a therapeutic advantage, potentially for patient populations who do not respond to or cannot tolerate gabapentin. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AAK1 inhibitors in human pain conditions.
References
- 1. Gene - AAK1 [maayanlab.cloud]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Review of AAK1 Inhibitors in Clinical and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target for a range of disorders, most notably neuropathic pain. This serine/threonine kinase plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process involved in synaptic vesicle recycling and receptor trafficking. Inhibition of AAK1 is hypothesized to modulate neuronal signaling pathways implicated in chronic pain states. A handful of small molecule inhibitors have been developed, with one candidate, BMS-986176/LX-9211, advancing into clinical trials. This guide provides a comparative overview of the performance of key AAK1 inhibitors, supported by available clinical and preclinical data.
AAK1 Inhibitors: A Comparative Overview
The landscape of AAK1 inhibitor development is currently led by BMS-986176/LX-9211, the only inhibitor to have entered clinical trials. Several other compounds have demonstrated promising preclinical activity. The following tables summarize the available quantitative data for these inhibitors.
Table 1: Clinical Trial Data for BMS-986176/LX-9211
| Compound | Clinical Trial Identifier | Indication | Phase | Key Efficacy Endpoint | Results | Common Adverse Events |
| BMS-986176/LX-9211 | NCT04455633 (RELIEF-DPN 1) | Diabetic Peripheral Neuropathic Pain (DPNP) | Phase 2 | Change from baseline in Average Daily Pain Score (ADPS) at Week 6 | - Low-dose (10 mg): -1.39 vs. -0.72 for placebo (p=0.007)- High-dose (20 mg): -1.27 vs. -0.72 for placebo (p=0.030) | Dizziness, Nausea, Headache |
| BMS-986176/LX-9211 | NCT04662281 | Postherpetic Neuralgia | Phase 2 | Not yet reported | Not yet reported | Not yet reported |
| BMS-986176/LX-9211 | PROGRESS (Phase 2b) | Diabetic Peripheral Neuropathic Pain (DPNP) | Phase 2b | Change from baseline in Average Daily Pain Score (ADPS) at Week 8 | Top-line data expected in Q1 2025 | Not yet reported |
Table 2: Preclinical Data for AAK1 Inhibitors
| Compound | Target | In Vitro Potency (IC50) | Cellular Potency (IC50) | Key In Vivo Efficacy Models | Key In Vivo Findings |
| BMS-986176/LX-9211 | AAK1 | 2 nM | - | Rat Chronic Constriction Injury (CCI), Rat Streptozotocin (STZ) induced diabetic neuropathy | Showed excellent efficacy. |
| LP-935509 | AAK1, BIKE, GAK | AAK1: 3.3 nMBIKE: 14 nMGAK: 320 nM | 2.8 nM (p-μ2) | Mouse Spinal Nerve Ligation (SNL), Mouse Formalin Test, Rat CCI, Rat STZ | Dose-dependent reversal of mechanical allodynia and thermal hyperalgesia. Reduced phase II paw flinches in formalin test. |
| BMS-911172 | AAK1 | 12 nM | 51 nM | Mouse Formalin Test, Rat CCI | Active at 60 mg/kg s.c. in formalin assay. Active at 60 mg/kg in CCI model. |
| TIM-098a | AAK1 | 0.24 µM | 0.87 µM | - | More potent than its precursor TIM-063. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the AAK1 signaling pathway and a general experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the characterization of AAK1 inhibitors.
AAK1 Kinase Activity/Binding Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on the AAK1 enzyme.
-
LanthaScreen™ Eu Kinase Binding Assay:
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.[1]
-
Methodology:
-
A solution of the test compound at various concentrations is added to the wells of a 384-well plate.[1]
-
A mixture of a europium-labeled anti-tag antibody and the AAK1 enzyme is added.[1]
-
A fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor™ 647-labeled) is added.[1]
-
The plate is incubated at room temperature for approximately 60 minutes to allow the binding reaction to reach equilibrium.[1]
-
The FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
IC50 values are calculated from the dose-response curves.
-
-
-
NanoBRET™ Target Engagement Intracellular Kinase Assay:
-
Principle: This assay measures the binding of a test compound to the AAK1 target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-AAK1 fusion protein and a fluorescent energy transfer tracer.
-
Methodology:
-
HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-AAK1 fusion protein.
-
Transfected cells are seeded into 384-well plates.
-
The cells are pre-treated with a NanoBRET™ tracer.
-
The test compound is then added at various concentrations, and the cells are incubated for a defined period (e.g., 1 hour).
-
The BRET signal is measured using a plate reader. A decrease in the BRET signal indicates that the test compound is binding to the AAK1 protein and displacing the tracer.
-
IC50 values are determined from the resulting dose-response curves.
-
-
Cellular Phospho-μ2 (AP2M1) Assay
This assay assesses the ability of an inhibitor to block AAK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, the μ2 subunit of the AP2 complex (AP2M1).
-
Principle: Western blotting is used to detect the levels of phosphorylated AP2M1 at the Threonine 156 residue in cells treated with an AAK1 inhibitor.
-
Methodology:
-
Cells (e.g., HEK293) are seeded and cultured.
-
Cells are treated with the AAK1 inhibitor at a range of concentrations for a specified duration.
-
Following treatment, the cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Protein samples are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for phospho-AP2M1 (Thr156).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified. A decrease in the phospho-AP2M1 signal indicates inhibition of AAK1 activity.
-
The membrane is often stripped and re-probed with an antibody for total AP2M1 as a loading control.
-
In Vivo Neuropathic Pain Models
Animal models are essential for evaluating the therapeutic potential of AAK1 inhibitors in a physiological setting.
-
Chronic Constriction Injury (CCI) Model:
-
Principle: This model induces a peripheral nerve injury that mimics symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).
-
Methodology (Rat):
-
Rats are anesthetized.
-
The common sciatic nerve is exposed.
-
Loose ligatures are tied around the nerve, causing a mild constriction.
-
The incision is closed, and the animals are allowed to recover.
-
After a post-operative period for the development of neuropathic pain behaviors, the AAK1 inhibitor or vehicle is administered (e.g., orally).
-
Pain behaviors are assessed at various time points post-dosing. Mechanical allodynia is often measured using von Frey filaments (calibrated fibers applied to the paw to determine the withdrawal threshold). Thermal hyperalgesia can be assessed using a radiant heat source (e.g., Hargreaves test).
-
-
-
Formalin Test:
-
Principle: This model assesses nociceptive behavior following the injection of a dilute formalin solution into the paw. It produces a biphasic pain response: an early, acute phase due to direct nociceptor activation, and a later, tonic phase involving central sensitization and inflammation.
-
Methodology (Mouse):
-
Mice are habituated to an observation chamber.
-
The AAK1 inhibitor or vehicle is administered at a predetermined time before the formalin injection.
-
A small volume of dilute formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.
-
The animal's behavior is then observed and recorded for a set period (e.g., 30-60 minutes).
-
The amount of time the animal spends licking, biting, or flinching the injected paw is quantified. The early phase is typically the first 5-10 minutes, and the late phase is from approximately 15-30 minutes post-injection.
-
-
Conclusion
The development of AAK1 inhibitors represents a promising new avenue for the treatment of neuropathic pain and potentially other neurological and viral diseases. The clinical advancement of BMS-986176/LX-9211 provides crucial validation for AAK1 as a therapeutic target. Preclinical data on other inhibitors like LP-935509 and BMS-911172 also demonstrate the potential of this class of compounds. Further clinical evaluation of BMS-986176/LX-9211 and the progression of other potent and selective inhibitors into clinical development will be critical in determining the ultimate therapeutic value of targeting AAK1. The experimental methodologies outlined here provide a framework for the continued investigation and comparison of novel AAK1 inhibitors.
References
Aak1-IN-3 Potency Against AAK1 Splice Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of Aak1-IN-3 against splice variants of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key process for synaptic vesicle recycling and viral entry. Due to its involvement in these pathways, AAK1 has emerged as a promising therapeutic target for neuropathic pain and other neurological disorders.
This document summarizes available quantitative data, details experimental methodologies, and presents signaling pathway and experimental workflow diagrams to offer a comprehensive overview for researchers in drug discovery and development.
Potency Profile of this compound and Alternatives
While specific inhibitory data for this compound against individual AAK1 splice variants is not extensively available in public literature, research on the enzymatic activity of the known long (AAK1L) and short (AAK1s) isoforms suggests minimal functional differences in their kinase activity. One study concluded that there are no significant differences between the isoforms in either autophosphorylation or clathrin-stimulated phosphorylation of the AP-2 μ2 subunit in vitro[1][2]. This suggests that the potency of inhibitors targeting the kinase domain is likely to be similar for both splice variants.
This compound is a potent, brain-penetrant inhibitor of AAK1 with a reported IC50 of 11 nM[3]. For comparative purposes, this guide includes data on SGC-AAK1-1, another well-characterized AAK1 inhibitor, and its corresponding negative control.
Table 1: Potency and Cellular Activity of AAK1 Inhibitors
| Compound | Target(s) | In Vitro Potency (IC50/Ki) | Cellular Potency (IC50) | Negative Control |
| This compound | AAK1 | 11 nM (IC50)[3] | 108 nM (in HEK293 cells)[3] | Not specified |
| SGC-AAK1-1 | AAK1, BMP2K | 9 nM (Ki for AAK1), 17 nM (Ki for BMP2K) | 270 nM (for AAK1) | SGC-AAK1-1N |
Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis
AAK1 is a key regulator of clathrin-mediated endocytosis. It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for the recruitment of cargo and the maturation of clathrin-coated pits. Inhibition of AAK1 disrupts this process, which has therapeutic implications for diseases that rely on this pathway.
Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.
Experimental Methodologies
The determination of inhibitor potency against AAK1 splice variants typically involves in vitro kinase assays. Below is a generalized protocol based on published methods for assessing AAK1 kinase activity.
In Vitro AAK1 Kinase Assay Protocol
-
Protein Expression and Purification:
-
Express Glutathione S-transferase (GST)-tagged full-length human AAK1L and AAK1s in an appropriate system (e.g., baculovirus-infected Sf9 insect cells).
-
Purify the recombinant proteins using glutathione-agarose affinity chromatography.
-
Prepare the substrate, the μ2 subunit of the AP2 complex, in a purified form.
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Set up reactions containing the purified GST-AAK1 splice variant, the AP2-μ2 substrate, and varying concentrations of the inhibitor (e.g., this compound).
-
Initiate the reaction by adding ATP (containing γ-32P-ATP for radiometric detection, or using a fluorescence-based assay format).
-
-
Detection and Data Analysis:
-
For radiometric assays, stop the reaction after a defined incubation period (e.g., 40 minutes at room temperature) by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify using densitometry.
-
For fluorescence-based assays (e.g., LanthaScreen™), measure the signal according to the manufacturer's protocol.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
-
Caption: A generalized workflow for determining the in vitro potency of inhibitors against AAK1.
Conclusion
This compound is a potent inhibitor of AAK1. While direct comparative potency data against AAK1L and AAK1s is lacking, the available evidence on the splice variants' kinase activity suggests that this compound is likely to inhibit both isoforms with similar efficacy. For researchers investigating the cellular functions of AAK1, both this compound and SGC-AAK1-1 represent valuable tool compounds. The choice of inhibitor may depend on the specific experimental context, considering factors such as brain penetrance and the availability of a matched negative control. Further studies are warranted to definitively characterize the inhibitory profile of this compound and other AAK1 inhibitors against the full spectrum of AAK1 splice variants.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
